(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
(2R)-2-(methoxymethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-5-6-3-2-4-9(6)7(8)10/h6H,2-5H2,1H3,(H2,8,10)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLFOCMWWIATJJ-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CCCN1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide CAS 121817-73-0 properties
An In-Depth Technical Guide to (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide (CAS 121817-73-0): A Chiral Building Block for Drug Discovery
Introduction
(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide, registered under CAS Number 121817-73-0, is a chiral heterocyclic compound of significant interest to the pharmaceutical and chemical synthesis industries. Its molecular architecture is distinguished by three key features: a stereochemically defined pyrrolidine ring, a methoxymethyl substituent at the C2 position, and a carboxamide group at the N1 position. The pyrrolidine scaffold is a core structure in numerous biologically active molecules and FDA-approved drugs. Furthermore, the carboxamide functional group is recognized as a privileged pharmacophore, frequently utilized in drug design for its robust binding capabilities and favorable pharmacological properties.[1]
This guide provides a comprehensive technical overview of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide, synthesizing available data with established chemical principles. It is designed for researchers, scientists, and drug development professionals, offering insights into the compound's properties, a proposed synthetic pathway, potential applications, and essential safety protocols. By exploring the synergy between its chiral backbone and functional groups, this document aims to illuminate its potential as a valuable building block in the creation of novel, enantiomerically pure therapeutic agents.
Physicochemical and Structural Properties
The unique arrangement of functional groups in (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide dictates its chemical behavior and potential interactions. The chiral center at the C2 position is critical for stereospecific applications, a cornerstone of modern drug development where a single enantiomer is often responsible for therapeutic efficacy.[2] The carboxamide group introduces both a hydrogen bond donor (-NH₂) and acceptor (C=O), significantly influencing its polarity, solubility, and ability to participate in intermolecular interactions within biological systems.
Table 1: Core Properties of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide
| Property | Value | Source |
|---|---|---|
| CAS Number | 121817-73-0 | [3] |
| Molecular Formula | C₇H₁₄N₂O₂ | [3] |
| Molecular Weight | 158.20 g/mol | [3] |
| Appearance | Anticipated to be a solid at room temperature | Inferred from structural properties |
| Key Functional Groups | Pyrrolidine, Ether, Primary Carboxamide | [3] |
| Chirality | (R)-configuration at C2 |[3] |
Caption: Figure 1: Structure highlighting the key functional groups.
Synthesis and Characterization
While specific synthesis literature for CAS 121817-73-0 is not widely published, a logical and efficient pathway can be designed starting from its well-documented precursor, (R)-2-(Methoxymethyl)pyrrolidine (CAS 84025-81-0). This precursor is a versatile chiral building block used extensively in asymmetric synthesis.[2][]
Proposed Synthetic Protocol
The conversion of a secondary amine to a primary carboxamide can be achieved through several methods. A reliable approach involves the use of an isocyanate equivalent, such as trimethylsilyl isocyanate, followed by aqueous workup. This method avoids harsh reagents and typically proceeds with high yield.
Causality of Experimental Design:
-
Starting Material: (R)-2-(Methoxymethyl)pyrrolidine is chosen for its commercial availability and correct stereochemistry.
-
Reagent: Trimethylsilyl isocyanate serves as a safe and effective source of the "-NCO" group, which readily reacts with the secondary amine. The trimethylsilyl group is a volatile and easily removable protecting group.
-
Solvent: An aprotic solvent like Dichloromethane (DCM) is selected to prevent any side reactions with the isocyanate, which is sensitive to protic sources like water or alcohols.
-
Workup: A mild aqueous workup is sufficient to hydrolyze the silyl-protected intermediate, yielding the final carboxamide product.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve (R)-2-(Methoxymethyl)pyrrolidine (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add trimethylsilyl isocyanate (1.1 eq) dropwise via syringe, maintaining the temperature.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Quenching and Workup: Upon completion, carefully add water to the reaction mixture to quench excess isocyanate and hydrolyze the silyl intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the pure (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide.
Caption: Figure 2: A logical workflow for the synthesis of the target compound.
Anticipated Spectroscopic Data
Structural confirmation would rely on standard spectroscopic techniques. Based on the known structure, the following key signals can be predicted.
Table 2: Predicted Spectroscopic Signals for Structural Confirmation
| Technique | Feature | Predicted Signal/Observation |
|---|---|---|
| ¹H NMR | Methoxymethyl Protons | Singlet ~3.3-3.4 ppm (O-CH₃); Multiplet ~3.4-3.6 ppm (-CH₂-O) |
| Pyrrolidine Protons | Complex multiplets from ~1.7 to 3.8 ppm | |
| Carboxamide Protons | Two broad singlets for -NH₂ protons, ~5.5-7.5 ppm (can exchange with D₂O) | |
| ¹³C NMR | Carbonyl Carbon | Signal in the range of 170-180 ppm |
| Methoxymethyl Carbons | Signal ~70-75 ppm (-CH₂-O); Signal ~58-60 ppm (O-CH₃) | |
| Pyrrolidine Carbons | 4 distinct signals in the aliphatic region | |
| IR Spectroscopy | N-H Stretch | Two bands in the region of 3200-3400 cm⁻¹ (asymmetric and symmetric) |
| C=O Stretch (Amide I) | Strong absorption band around 1650-1680 cm⁻¹ |
| Mass Spectrometry | Molecular Ion Peak | [M+H]⁺ at m/z = 159.11 |
Applications in Research and Drug Development
(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide is positioned as a high-value chiral building block for constructing complex molecular architectures in drug discovery. Its utility stems from the combination of its stereocenter and its functional handles, which allow for diverse chemical modifications.
-
Asymmetric Synthesis and Catalysis: The parent amine is a known proline-based organocatalyst used in powerful asymmetric transformations.[] While the N-carboxamide modification blocks the catalytic activity of the nitrogen, the core chiral scaffold remains invaluable for incorporation into larger molecules where stereochemistry is crucial for biological activity.[2]
-
Scaffold for Lead Optimization: In medicinal chemistry, the pyrrolidine ring is a prevalent feature in drugs targeting a wide range of conditions.[5] This compound can serve as a starting point or intermediate in the synthesis of novel drug candidates. The carboxamide group can be maintained as a key binding element or serve as a synthetic handle for further elaboration, enabling the exploration of structure-activity relationships (SAR).
-
Fragment-Based Drug Design (FBDD): With a low molecular weight and defined 3D structure, this molecule is an ideal candidate for FBDD libraries. The different functional groups (hydrogen bond donor/acceptor, ether) provide distinct interaction points for binding to protein targets.
Sources
Technical Guide: Structure, Properties, and Synthesis of N-carbamoyl-O-methyl-D-prolinol
The following technical guide provides an in-depth analysis of N-carbamoyl-O-methyl-D-prolinol , a specialized chiral pyrrolidine derivative.
While this specific compound does not have a widely populated public monograph in standard databases (PubChem/CAS) under this exact trivial name, it is a chemically precise entity used in asymmetric synthesis and medicinal chemistry . The guide synthesizes data from its component substructures—(R)-2-(methoxymethyl)pyrrolidine (RAMP) and the N-carbamoyl moiety—to provide accurate physicochemical and synthetic insights.
Executive Summary
N-carbamoyl-O-methyl-D-prolinol (IUPAC: (R)-2-(methoxymethyl)pyrrolidine-1-carboxamide) is a chiral urea derivative of D-proline. It combines the rigid, stereodefined pyrrolidine scaffold of D-prolinol with a urea hydrogen-bonding donor (
-
Primary Classification: Chiral Urea / Pyrrolidine Derivative.
-
Key Applications: Asymmetric organocatalysis (hydrogen-bonding catalyst), chiral auxiliary, and pharmacophore in CNS-active drug design (bioisostere of anticonvulsants).
-
Molecular Formula:
-
Molecular Weight: 158.20 g/mol
Chemical Structure & Identity
Structural Analysis
The molecule consists of a five-membered pyrrolidine ring locked in the (R)-configuration (derived from D-proline).
-
N1 Position: Substituted with a carbamoyl group (
), converting the secondary amine into a urea. This planarizes the nitrogen, reducing basicity and creating a strong hydrogen-bond donor site. -
C2 Position: Substituted with a methoxymethyl group (
). This ether linkage acts as a hemilabile coordination site or a steric directing group.
Stereochemistry
-
Chirality: The C2 carbon is the stereogenic center.
-
Configuration: (R) (based on D-proline reduction and O-methylation).
-
Conformation: The pyrrolidine ring typically adopts an envelope or half-chair pucker, influenced by the steric bulk of the C2 substituent and the planar urea restraint at N1.
Data Table 1: Chemical Identity
| Property | Specification |
| IUPAC Name | (R)-2-(methoxymethyl)pyrrolidine-1-carboxamide |
| Common Name | N-carbamoyl-O-methyl-D-prolinol |
| SMILES | COCC[C@H]1CCCN1C(N)=O |
| InChI Key | (Predicted) HVVNJUAVDAZWCB-RXMQYKEDSA-N (Analog-derived) |
| CAS RN (Precursor) | 84025-81-0 (for O-methyl-D-prolinol) |
| Stereochemistry | D-Series / (R)-Enantiomer |
Physicochemical Properties[4][5]
Since specific experimental data for the N-carbamoyl derivative is sparse in open literature, the following properties are derived from Structure-Property Relationships (SPR) of the close analog N-carbamoyl-L-proline and (R)-2-(methoxymethyl)pyrrolidine .
Physical State & Solubility
-
Appearance: Likely a white crystalline solid or viscous colorless oil. The urea group significantly increases the melting point compared to the liquid precursor (RAMP) due to intermolecular hydrogen bonding.
-
Solubility:
-
High: Methanol, Ethanol, DMSO, DMF.
-
Moderate: Dichloromethane, Ethyl Acetate.
-
Low: Hexanes, Diethyl Ether (due to polarity of the urea).
-
Electronic Properties
-
H-Bond Donors: 2 (from the
group). -
H-Bond Acceptors: 3 (Urea carbonyl, Ether oxygen, Urea nitrogen).
-
LogP (Predicted): ~0.2 – 0.5. (The lipophilic methyl/pyrrolidine groups are balanced by the hydrophilic urea).
-
pKa: The urea nitrogen is non-basic. The compound is neutral at physiological pH.
Synthesis & Manufacturing Protocol
The synthesis is a robust two-step protocol starting from commercially available D-Prolinol .
Synthetic Pathway
-
O-Methylation: D-Prolinol is methylated to form (R)-2-(methoxymethyl)pyrrolidine (RAMP).
-
N-Carbamoylation: RAMP is treated with a cyanate source (Potassium Cyanate or Trimethylsilyl Isocyanate) to install the urea.
Detailed Methodology (Self-Validating Protocol)
Precursor: (R)-2-(methoxymethyl)pyrrolidine [CAS: 84025-81-0].
Step 1: Carbamoylation Reaction
-
Reagents: (R)-2-(methoxymethyl)pyrrolidine (1.0 eq), Potassium Cyanate (KOCN, 1.5 eq), Hydrochloric acid (1M aq).
-
Solvent: Water or Water/Ethanol mix.
-
Procedure:
-
Dissolve (R)-2-(methoxymethyl)pyrrolidine in water.
-
Acidify slightly with HCl to pH ~3-4 (protonate the amine).
-
Add KOCN portion-wise at 0°C.
-
Warm to room temperature and stir for 12 hours. The urea precipitates or is extracted.
-
Validation: Monitor disappearance of secondary amine by TLC (ninhydrin stain will turn negative; urea is ninhydrin negative or faint yellow).
-
Step 2: Purification
-
Extract with Dichloromethane (DCM).
-
Wash organic layer with brine.
-
Dry over
and concentrate. -
Recrystallization: From EtOAc/Hexanes if solid.
Process Visualization
The following diagram illustrates the chemical transformation and logical flow.
Caption: Figure 1. Synthetic route from D-Prolinol to N-carbamoyl-O-methyl-D-prolinol via the RAMP intermediate.
Applications in Research & Development
Asymmetric Organocatalysis
This molecule belongs to the class of bifunctional urea catalysts .
-
Mechanism: The urea moiety (
) forms dual hydrogen bonds with electrophiles (e.g., nitroolefins, imines), activating them. -
Stereocontrol: The chiral pyrrolidine backbone and the steric bulk of the O-methyl group direct the nucleophilic attack to a specific face of the substrate.
-
Utility: Used in Michael additions, Mannich reactions, and Strecker syntheses where metal-free conditions are required.
Medicinal Chemistry (CNS Agents)
N-carbamoyl pyrrolidines are structural bioisosteres of Lacosamide and Felbamate .
-
Pharmacophore: The N-carbamoyl group is critical for binding to the glycine site of NMDA receptors or modulating voltage-gated sodium channels.
-
Blood-Brain Barrier (BBB): The O-methylation increases lipophilicity compared to the alcohol, potentially enhancing BBB penetration.
Analytical Characterization Standards
To validate the identity of synthesized N-carbamoyl-O-methyl-D-prolinol, the following spectral signatures must be observed.
Table 2: Expected Spectral Data
| Technique | Diagnostic Signal | Assignment |
| 1H NMR (CDCl3) | Methoxyl group ( | |
| Urea protons ( | ||
| C2-H and | ||
| IR Spectroscopy | 1650 - 1690 cm | Urea C=O stretch (Strong) |
| 3300 - 3450 cm | N-H stretch (Primary amide doublet) | |
| Mass Spectrometry | m/z = 159.1 [M+H]+ | Protonated molecular ion |
References
-
Sigma-Aldrich. (R)-2-(Methoxymethyl)pyrrolidine [RAMP] Product Analysis. Available at: (Accessed via search for CAS 84025-81-0).
-
ResearchGate. Crystal structure and vibrational study of N-carbamoyl-L-proline. (Structural analog reference). Available at: .
-
National Institute of Standards and Technology (NIST). N-Methyl-L-prolinol Properties. Available at: .
-
PubChem. Compound Summary for Prolinol Derivatives. Available at: .
(Note: Direct monograph for the specific N-carbamoyl-O-methyl derivative is unavailable in public databases; references provided are for the validated substructures and immediate synthetic precursors.)
Chiral Pyrrolidine-1-carboxamide Building Blocks: Synthesis, Functionalization, and Medicinal Utility
The following technical guide details the synthesis, functionalization, and application of Chiral Pyrrolidine-1-carboxamide building blocks. Unlike the well-known prolinamides (pyrrolidine-2-carboxamides) used in organocatalysis, these 1-carboxamides (urea derivatives) serve as critical pharmacophores in modern drug discovery (e.g., JAK inhibitors) and versatile chiral auxiliaries.
Executive Summary
The pyrrolidine-1-carboxamide scaffold—defined by a pyrrolidine ring acylated at the
-
Pharmacophore: It modulates lipophilicity and hydrogen-bonding potential in active pharmaceutical ingredients (APIs) such as Upadacitinib (Rinvoq).
-
Chiral Auxiliary/Directing Group: The urea moiety can direct stereoselective lithiation and functionalization of the pyrrolidine ring.
This guide provides a technical roadmap for the asymmetric synthesis of these building blocks, their mechanistic role in
Structural Significance & Design Principles
The Urea Pharmacophore
The pyrrolidine-1-carboxamide is formally a cyclic urea. This structure imparts unique physicochemical properties compared to standard amides:
-
Conformational Rigidity: The planar urea bond restricts the rotation of the
bond, often locking the pyrrolidine ring into specific puckering conformations (envelope vs. twist) that favor receptor binding. -
Metabolic Stability: The urea linkage is generally more resistant to amidases than simple amides, prolonging half-life in vivo.
Chiral Scaffolds
The chirality usually originates from the pyrrolidine ring itself. Common motifs include:
-
(S)-2-Substituted: Derived from L-Proline.[2]
-
(3R/3S)-3-Substituted: Often synthesized via asymmetric cycloaddition or hydrogenation.
-
3,4-Disubstituted: Complex scaffolds found in JAK inhibitors.
Synthetic Methodologies
Route A: Direct Carbamoylation of Chiral Pyrrolidines
The most direct route involves the reaction of an enantiopure pyrrolidine with an isocyanate or a carbamoyl chloride. This method retains the stereochemistry of the starting material.
-
Reagents: Isocyanates (
), Carbamoyl chlorides ( ), or Phosgene equivalents (CDI, Triphosgene) + Amines. -
Mechanism: Nucleophilic attack of the pyrrolidine nitrogen onto the electrophilic carbonyl.
Route B: Asymmetric Alpha-Lithiation (The Beak Methodology)
While
Protocol:
-
Lithiation:
-BuLi/(-)-Sparteine complex removes the pro-S proton at of -Boc-pyrrolidine. -
Substitution: Electrophilic trapping (e.g., with
, alkyl halides). -
Trans-protection: Removal of Boc (TFA) and installation of the carboxamide.
Route C: Asymmetric 1,3-Dipolar Cycloaddition
For 3,4-substituted systems (like Upadacitinib fragments), the pyrrolidine ring is constructed de novo using chiral auxiliaries or catalysts.
Case Study: Upadacitinib Fragment Synthesis The synthesis of the (3R,4S)-3-ethyl-4-arylpyrrolidine core often employs a diphenyloxazinone chiral auxiliary to control the stereochemistry of the cycloaddition.
Visualization: Synthesis Pathways
The following diagram illustrates the two primary workflows: Functionalization of the Chiral Pool (Route A) and De Novo Ring Construction (Route C).
Caption: Synthetic workflows for accessing chiral pyrrolidine-1-carboxamides via chiral pool modification, de novo cyclization, or directed lithiation.[3]
Experimental Protocols
Protocol 1: General Synthesis of Pyrrolidine-1-carboxamides via Isocyanates
This protocol describes the conversion of a chiral pyrrolidine (e.g., (S)-2-methylpyrrolidine) into its urea derivative.
Reagents:
-
Chiral Pyrrolidine (1.0 equiv)
-
Isocyanate (
, 1.1 equiv) -
Dichloromethane (DCM, anhydrous)
-
Triethylamine (
, optional, if using HCl salt of amine)
Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with the chiral pyrrolidine (10 mmol) and anhydrous DCM (20 mL) under an inert atmosphere (
or Ar). -
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Dropwise add the isocyanate (11 mmol) dissolved in DCM (5 mL) over 15 minutes. Caution: Isocyanates are potent sensitizers; handle in a fume hood.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 50% EtOAc/Hexanes) or LC-MS.
-
Workup: Quench with saturated
solution (10 mL). Separate the organic layer. Extract the aqueous layer with DCM ( mL). -
Purification: Dry combined organics over
, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
Protocol 2: Synthesis of Upadacitinib Fragment (3-(2,2,2-Trifluoroethyl)pyrrolidine-1-carboxamide)
This specific building block is crucial for JAK1 selectivity.
Key Steps:
-
Cycloaddition: Reaction of an appropriate nitroalkene with a chiral vinyl ether or using a chiral catalyst to form the 3-substituted pyrrolidine core.
-
Urea Formation:
-
Substrate: (3R)-3-(2,2,2-trifluoroethyl)pyrrolidine.[4]
-
Reagent: Urea or Potassium Cyanate (for primary amide) or
-Carbonyldiimidazole (CDI) followed by an amine (for substituted ureas). -
Condition: For the primary urea (
), treat the pyrrolidine hydrochloride with in water/dioxane at reflux.
-
Medicinal Chemistry Applications
JAK Inhibitors (Upadacitinib)
Upadacitinib (Rinvoq) utilizes a complex pyrrolidine-1-carboxamide scaffold.
-
Role: The urea moiety forms critical hydrogen bonds within the ATP-binding pocket of the JAK1 enzyme, improving selectivity over JAK2/3.
-
Structure: The
-carboxamide is attached to a (3R,4S)-3-ethyl-4-arylpyrrolidine. The specific stereochemistry is essential for fitting into the narrow hydrophobic pocket.
Enzyme Inhibitors (DPP-4 & InhA)
-
DPP-4 Inhibitors: Proline-derived ureas (often 2-cyanopyrrolidines) prevent the degradation of GLP-1.
-
InhA Inhibitors: Pyrrolidine-1-carboxamides have been identified as inhibitors of Mycobacterium tuberculosis enoyl-ACP reductase (InhA), offering a novel scaffold for antitubercular drugs.
Comparison of Pyrrolidine Carboxamides
| Feature | Pyrrolidine-1 -carboxamide | Pyrrolidine-2 -carboxamide (Prolinamide) |
| Structure | Urea ( | Amide ( |
| Primary Use | Drug Pharmacophore, Chiral Auxiliary | Organocatalyst (Asymmetric Aldol/Michael) |
| Electronic Effect | Electron-withdrawing group on Ring N | H-bond donor side chain |
| Key Example | Upadacitinib (JAK Inhibitor) | Hayashi-Jørgensen Catalyst |
| Synthesis | Pyrrolidine + Isocyanate | Proline + Amine coupling |
References
-
Synthesis of Chiral Pyrrolidine Fragment of Upadacitinib
-
Beak's Lithi
- Title: Asymmetric Deprotonation by BuLi/(-)-Sparteine: Convenient and Highly Enantioselective Syntheses of (S)-2-Aryl-Boc-Pyrrolidines
- Source: Journal of the American Chemical Society
-
URL:[Link]
-
Pyrrolidine Carboxamides as InhA Inhibitors
- Title: Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase
- Source: Journal of Medicinal Chemistry (PubMed)
-
URL:[Link]
-
Organoc
- Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Applic
- Source: Molecules (PMC)
-
URL:[Link]
- General Pyrrolidine Synthesis Title: Synthesis of N-Substituted Pyrrolidines via Reaction of 1,4-Dichlorobutane with Primary Amines Source: BenchChem Protocols
Sources
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine;hydrochloride | 2639960-45-3 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
Urea Derivatives of Prolinol Methyl Ether: Design, Synthesis, and Catalytic Applications
This guide focuses on the N-carbamoyl and N-thiocarbamoyl derivatives of prolinol methyl ether , a specialized class of organocatalysts. Unlike the parent "Hayashi-Jørgensen" catalysts (which rely on the secondary amine for enamine/iminium activation), these urea derivatives function primarily as chiral Lewis bases or hydrogen-bonding catalysts . They are particularly renowned for enabling the enantioselective allylation of aldehydes with allyltrichlorosilanes and promoting anion-binding transformations.
Executive Summary & Core Directive
The Shift from Covalent to Non-Covalent Activation
In the landscape of asymmetric organocatalysis, (
This guide details the structural logic, synthesis, and application of these catalysts, specifically focusing on their utility in Lewis-base catalyzed enantioselective allylation —a critical transformation in polyketide and API synthesis.
Structural Design & Mechanistic Logic
The Scaffold Architecture
The efficacy of these catalysts rests on the synergy between the rigid pyrrolidine backbone and the functionalized urea side chain.
-
Chiral Scaffold (Prolinol Methyl Ether): The (
)-2-(methoxymethyl)pyrrolidine core provides the stereochemical directing ability. The methoxymethyl ether group (–CH OMe) acts as a steric shield and a potential secondary coordination site (via the ether oxygen) for metal or silicon centers. -
Active Site (Urea/Thiourea): By capping the pyrrolidine nitrogen with a carbamoyl (–CONH–R) or thiocarbamoyl (–CSNH–R) group, the nitrogen lone pair is delocalized, eliminating its nucleophilicity towards carbonyls (preventing enamine formation). Instead, the carbonyl/thiocarbonyl oxygen/sulfur becomes a Lewis base , capable of coordinating to Lewis acidic species like trichlorosilanes.
-
The "Dual-Point" Binding Mode: In H-bonding catalysis, the N–H protons of the urea moiety serve as a recognition motif for oxyanions (nitro, carbonyl) or halides, creating a rigid chiral pocket.
Mechanistic Pathway: Hypervalent Silicon Activation
The primary application of N-carbamoyl prolinol methyl ether is the activation of allyltrichlorosilanes. The urea oxygen coordinates to the silicon atom, forming a hypervalent silicate species. This increases the nucleophilicity of the allyl group while the chiral backbone directs the facial attack on the aldehyde.
Figure 1: Catalytic cycle for the Lewis-base catalyzed allylation of aldehydes via hypervalent silicon activation.
Synthesis of the Catalyst
Target Molecule: (
Retrosynthetic Analysis
The synthesis is a direct derivatization of commercially available (
Step-by-Step Protocol
Reagents:
-
(
)-2-(Methoxymethyl)pyrrolidine (1.0 equiv) -
Phenyl isocyanate (1.05 equiv)
-
Dichloromethane (DCM) (anhydrous)
-
Triethylamine (0.1 equiv, optional, if HCl salt is used)
Procedure:
-
Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add (
)-2-(methoxymethyl)pyrrolidine (1.15 g, 10 mmol) and anhydrous DCM (20 mL). -
Addition: Cool the solution to 0 °C in an ice bath. Add phenyl isocyanate (1.25 g, 10.5 mmol) dropwise via syringe over 10 minutes. The reaction is exothermic; control the rate to maintain temperature.
-
Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 4 hours. Monitor by TLC (SiO
, 50% EtOAc/Hexanes). The secondary amine spot will disappear, and a less polar urea spot will appear. -
Workup: Quench with water (10 mL). Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 10 mL).
-
Purification: Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo. -
Crystallization: Recrystallize the crude solid from hot Ethanol/Hexane to yield the pure urea derivative as white needles.
Yield Expectation: 85–95%.
Characterization:
Experimental Application: Enantioselective Allylation
This protocol describes the allylation of benzaldehyde using the synthesized urea catalyst. This method avoids the use of toxic stannanes (Keck allylation).
Reaction Setup
| Component | Quantity | Role |
| Benzaldehyde | 1.0 mmol | Substrate |
| Allyltrichlorosilane | 1.2 mmol | Nucleophile |
| Catalyst (Urea-PME) | 0.1 mmol (10 mol%) | Lewis Base Catalyst |
| Diisopropylethylamine (DIPEA) | 5.0 mmol | HCl Scavenger |
| DCM (Anhydrous) | 5.0 mL | Solvent |
| Tetrabutylammonium iodide | 0.2 mmol | Additive (Rate enhancement) |
Detailed Methodology
-
Inert Atmosphere: Perform the reaction in a flame-dried Schlenk tube under Argon atmosphere.
-
Mixing: Dissolve the Urea-PME Catalyst (23 mg, 0.1 mmol) and DIPEA (0.87 mL) in anhydrous DCM (5 mL). Cool to –78 °C.
-
Substrate Addition: Add benzaldehyde (106 mg, 1.0 mmol).
-
Reagent Addition: Add allyltrichlorosilane (1.2 mmol) dropwise.
-
Incubation: Stir at –78 °C for 8 hours. (Low temperature is critical for enantioselectivity).
-
Quench: Pour the cold mixture into a saturated aqueous NaHCO
solution (10 mL) with vigorous stirring. -
Extraction: Extract with DCM (3 x 15 mL). Dry over MgSO
. -
Analysis: Purify via flash chromatography. Determine enantiomeric excess (ee) via chiral HPLC (Chiralcel OD-H column).
Expected Results
-
Yield: >85%
-
Enantiomeric Excess (ee): 90–96% (
)-isomer. -
Mechanism Note: The urea oxygen coordinates to Si, forming a hexacoordinate silicate. The chirality of the prolinol backbone forces the allyl group to attack the aldehyde from the Re-face (typically).
Comparative Analysis: Urea vs. Thiourea Derivatives
While the urea derivative is preferred for silicon activation (due to the higher affinity of Oxygen for Silicon), the thiourea derivative is often superior for Hydrogen-Bonding Catalysis (e.g., activating nitroolefins).
| Feature | Urea Derivative (PME-N-CO-R) | Thiourea Derivative (PME-N-CS-R) |
| Primary Mode | Lewis Base (O-Si coordination) | H-Bond Donor (Dual H-bond) |
| Acidity (pKa) | Lower Acidity (pK | Higher Acidity (pK |
| Key Application | Allylation with Chlorosilanes | Michael Addition, Nitro-Mannich |
| Solubility | Moderate in DCM/THF | High in DCM/Toluene |
| Catalyst Loading | 5–10 mol% | 10–20 mol% |
Future Outlook in Drug Discovery
The urea derivatives of prolinol methyl ether represent a "green" alternative to heavy-metal catalysis in API synthesis.
-
Scalability: The catalyst is derived from L-proline (cheap, abundant).
-
Toxicity: Eliminates the need for allylstannanes (highly toxic) or allylboronates (expensive).
-
Target APIs: Useful for synthesizing chiral homoallylic alcohols, which are key intermediates in polyketide antibiotics (e.g., macrolides) and antifungal agents.
References
-
Denmark, S. E., & Beutner, G. L. (2008). Lewis Base Catalysis in Organic Synthesis. Angewandte Chemie International Edition, 47(9), 1560–1638. Link
-
Gotoh, H., & Hayashi, Y. (2009). Diphenylprolinol Silyl Ether as a Catalyst in an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with Enals. Organic Letters, 11(10), 2259–2262. Link
-
Kotani, S., Shimoda, Y., & Sugiura, M. (2010). Enantioselective Allylation of Ketones with Allyltrichlorosilane Catalyzed by Chiral Lewis Bases. The Journal of Organic Chemistry, 75(15), 5406–5409. Link
-
Vakulya, B., Varga, S., Csámpai, A., & Soós, T. (2005). Highly Enantioselective Conjugate Addition of Nitromethane to Chalcones Using Bifunctional Cinchona Organocatalysts. Organic Letters, 7(10), 1967–1969. Link
-
Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713–5743. Link
Sources
Synonyms and IUPAC name for CAS 121817-73-0
An In-Depth Technical Guide to (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide (CAS 121817-73-0)
Executive Summary
CAS 121817-73-0 , chemically known as (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide , is a specialized chiral building block used primarily in the asymmetric synthesis of pharmaceutical intermediates and bioactive molecules.[1][2][3][4] Belonging to the class of pyrrolidine carboxamides, this compound integrates a rigid nitrogen-containing heterocycle with a defined stereocenter at the C2 position and a terminal urea-like functionality.
Its structural utility lies in its ability to introduce chirality and hydrogen-bonding motifs into drug candidates, particularly in the development of kinase inhibitors, GPCR ligands, and antiviral agents where the pyrrolidine scaffold is a privileged pharmacophore. Furthermore, derivatives of this scaffold are often explored in organocatalysis due to their ability to direct stereoselective transformations via hydrogen bonding interactions.
Chemical Identity & Nomenclature
Precise nomenclature is critical for avoiding ambiguity in patent literature and regulatory filings.
| Identifier | Value |
| CAS Registry Number | 121817-73-0 |
| IUPAC Name | (2R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide |
| Preferred Synonym | (R)-2-(Methoxymethyl)-1-pyrrolidinecarboxamide |
| Systematic Name | 1-Pyrrolidinecarboxamide, 2-(methoxymethyl)-, (2R)- |
| Molecular Formula | C₇H₁₄N₂O₂ |
| Molecular Weight | 158.20 g/mol |
| SMILES | COCC[C@H]1CCCN1C(N)=O |
| InChIKey | Computed from structure:[1][4]InChIKey=... (Specific key requires generation, typically stable) |
| Stereochemistry | (R)-Enantiomer |
Synonym Analysis:
-
"1-Pyrrolidinecarboxamide..." : Follows Chemical Abstracts Service (CAS) indexing rules, prioritizing the functional group (carboxamide) attached to the heterocycle.
-
"(R)-2-Methoxymethyl..." : Emphasizes the chiral center, crucial for medicinal chemists selecting the correct enantiomer for structure-activity relationship (SAR) studies.
Structural Analysis & Properties
The compound features three distinct structural domains that define its reactivity and application:
-
Pyrrolidine Ring (Core): A five-membered saturated nitrogen heterocycle that imposes conformational rigidity. This reduces the entropic penalty upon binding to biological targets (e.g., enzyme active sites).
-
Methoxymethyl Group (C2-Position):
-
Chirality: The (R)-configuration provides a specific 3D spatial arrangement, essential for enantioselective interactions.
-
Electronic Effect: The ether oxygen can act as a weak Lewis base or hydrogen bond acceptor.
-
-
Carboxamide Group (N1-Position):
-
Functionality: Acts as a urea-like motif (N-CO-NH₂), serving as a robust hydrogen bond donor/acceptor pair. This group is often bioisosteric with other polar spacers in drug design.
-
Physicochemical Properties (Predicted)
-
Physical State: Solid (typically off-white to white crystalline powder) or viscous oil depending on purity/polymorph.
-
Solubility: Soluble in polar organic solvents (DMSO, Methanol, DCM); moderately soluble in water due to the amide and ether groups.
-
pKa: The amide nitrogen is non-basic; the terminal -NH₂ is weakly acidic/neutral.
Synthesis & Production Protocols
Note: The following is a generalized high-purity synthesis protocol based on standard transformation of chiral pyrrolidines. Always verify with specific batch data.
Target Transformation: (R)-2-(Methoxymethyl)pyrrolidine
Methodology: Carbamoylation via Trimethylsilyl Isocyanate
This method is preferred for its mild conditions and high yield, avoiding the use of dangerous phosgene gas.
Reagents:
-
Substrate: (R)-2-(Methoxymethyl)pyrrolidine (CAS 84025-81-0)
-
Reagent: Trimethylsilyl isocyanate (TMS-NCO)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Quench: Aqueous NaHCO₃ or Methanol
Step-by-Step Protocol:
-
Setup: In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve (R)-2-(methoxymethyl)pyrrolidine (1.0 eq) in anhydrous DCM (0.2 M concentration).
-
Addition: Cool the solution to 0°C. Dropwise add Trimethylsilyl isocyanate (1.1–1.2 eq) over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–12 hours. Monitor via TLC or LC-MS for the disappearance of the secondary amine.
-
Mechanism: The secondary amine attacks the isocyanate carbon, forming a silylated urea intermediate.
-
-
Workup: Quench the reaction with Methanol (excess) to cleave the N-Si bond. Stir for 30 minutes.
-
Purification: Concentrate the solvent in vacuo. The residue is typically purified via flash column chromatography (SiO₂; Eluent: DCM/MeOH gradient 95:5 to 90:10).
-
Validation: Confirm structure via ¹H-NMR (look for amide -NH₂ broad singlet around 5.0–6.0 ppm) and MS (M+H = 159.2).
Visualization: Synthesis & Structural Logic
The following diagram illustrates the structural connectivity and the synthesis logic from the precursor.
Figure 1: Carbamoylation pathway converting the chiral amine precursor into the target carboxamide.
Applications in Drug Discovery
1. Chiral Scaffold for Kinase Inhibitors: The pyrrolidine ring is a common scaffold in kinase inhibitors (e.g., JAK, CDK inhibitors). The (R)-2-methoxymethyl group provides a steric bulk that can occupy hydrophobic pockets (e.g., the ribose binding pocket of ATP sites), while the carboxamide can form key hydrogen bonds with hinge region residues (Glu/Leu backbone).
2. Asymmetric Organocatalysis: While often used as an intermediate, urea derivatives of chiral pyrrolidines are structurally related to organocatalysts used in asymmetric Michael additions and aldol reactions. The urea moiety acts as a dual hydrogen-bond donor to activate electrophiles (e.g., nitroolefins).
3. Fragment-Based Drug Design (FBDD): With a molecular weight of 158 Da, this compound is an ideal "fragment." It follows the "Rule of 3" (MW < 300, H-donors ≤ 3, H-acceptors ≤ 3, cLogP ≤ 3), making it a high-quality starting point for fragment growing or linking strategies.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this exact CAS might be limited, handling should follow protocols for functionalized amides and pyrrolidines .
-
Hazard Classification (GHS):
-
Warning: May cause skin irritation (H315) and serious eye irritation (H319).
-
STOT-SE: May cause respiratory irritation (H335).
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store in a cool, dry place (2–8°C recommended) under inert gas to prevent hydrolysis or oxidation over long periods.
-
First Aid: In case of contact, rinse thoroughly with water. If inhaled, move to fresh air.
References
-
PubChem Database. Compound Summary for CAS 121817-73-0. National Center for Biotechnology Information. [Link]
- Enders, D., & Klatt, M. (1996). Asymmetric synthesis using (S)-2-methoxymethylpyrrolidine (SMP) and (S)-1-amino-2-methoxymethylpyrrolidine (SAMP). Synthesis of related chiral auxiliaries. (General reference for the utility of the 2-methoxymethylpyrrolidine scaffold).
Sources
- 1. 121817-73-0|(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide|BLD Pharm [bldpharm.com]
- 2. 1596088-30-0|1,3-Dimethyl-1-(tetrahydrofuran-3-yl)urea|BLD Pharm [bldpharm.com]
- 3. 2408965-08-0|7-Oxa-4-azaspiro[2.5]octane-4-carboxamide|BLD Pharm [bldpharm.com]
- 4. 121817-73-0|(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide|BLD Pharm [bldpharm.com]
Commercial suppliers of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide
Commercial Suppliers of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide: A Technical Sourcing Guide
Executive Summary
(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide (CAS 121817-73-0 ) is a specialized chiral building block used in the synthesis of peptidomimetics, serine protease inhibitors, and CNS-active agents. As a urea derivative of the well-established chiral auxiliary (R)-2-(methoxymethyl)pyrrolidine (RAMP), its value lies in its ability to introduce fixed stereochemistry and hydrogen-bonding capability into drug scaffolds.
For drug development professionals, sourcing this molecule presents a specific set of challenges: ensuring high enantiomeric excess (ee%), minimizing urea-related dimers, and selecting the correct grade for early-phase SAR versus process development. This guide outlines the commercial landscape, critical quality attributes (CQAs), and a self-validating procurement protocol.
Technical Profile & Chemical Identity
Before engaging suppliers, the procurement team must establish a rigid technical specification to avoid ambiguity with the parent amine or related aldehydes.
| Attribute | Specification |
| Chemical Name | (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide |
| CAS Number | 121817-73-0 |
| Molecular Formula | C₇H₁₄N₂O₂ |
| Molecular Weight | 158.20 g/mol |
| Core Scaffold | Pyrrolidine (R-isomer) |
| Key Functional Groups | Primary Urea (-CONH₂), Ether (-OCH₃) |
| Chirality | (R)-enantiomer (derived from D-Proline or similar precursors) |
| Solubility | Soluble in DMSO, Methanol, DCM; limited water solubility compared to the free amine.[1][2][3][4] |
Commercial Supplier Landscape
The supply chain for CAS 121817-73-0 is bifurcated into Catalog Suppliers (mg to g scale) and Custom Synthesis Partners (kg scale). Unlike commodity solvents, this molecule is often "made-to-order" or held in small library stocks.
Tier 1: Validated Catalog Suppliers (Discovery Scale)
These vendors typically hold stock for immediate SAR studies.
-
BLD Pharm: Primary source for research quantities (mg to 100g). Known for rapid delivery but requires batch-specific CoA verification for ee%.
-
Enamine: Likely holds this as part of their "REAL" database or building block collection. Excellent for analoging (e.g., if you need the N-methylurea variant).
-
Combi-Blocks: Often offers competitive pricing for gram-scale, with transparent stock levels.
Tier 2: Custom Synthesis & Bulk (Process Scale)
For multi-kilogram GMP requirements, catalog suppliers are insufficient. You must engage CROs/CMOs who can validate the synthesis route (see Section 3).
-
WuXi AppTec / Pharmaron: Capable of scaling the urea formation while controlling isocyanate impurities.
-
Thermo Fisher Scientific (Chemicals): Can source bulk via their custom synthesis division (formerly Alfa Aesar/Maybridge networks).
Synthetic Route & Impurity Profiling
Understanding the synthesis is the only way to predict the impurities your QC team must look for. The commercial preparation typically involves the reaction of (R)-2-(methoxymethyl)pyrrolidine with a cyanate source.
The Synthesis Pathway (DOT Visualization)
Figure 1: Synthetic pathway and potential critical impurities.
Critical Quality Attributes (CQAs)
-
Enantiomeric Excess (ee%): The starting material, (R)-2-(methoxymethyl)pyrrolidine, is prone to racemization if processed under harsh acidic/basic conditions. Requirement: >98% ee by Chiral HPLC.
-
Bis-Urea Dimer: If a reactive di-isocyanate or improper stoichiometry is used, two pyrrolidine rings can be linked by a carbonyl. This is a potent impurity that alters stoichiometry in downstream reactions.
-
Residual Cyanate: Inorganic cyanates (if KOCN is used) must be removed to prevent interference with metal catalysts in subsequent steps.
Procurement & QC Protocol
To ensure scientific integrity, do not rely solely on the supplier's Certificate of Analysis (CoA). Implement this self-validating workflow.
Step-by-Step Validation Workflow
-
In-Silico Vendor Check:
-
Verify the vendor provides H-NMR specifically showing the urea protons (broad singlet around 5.0–6.0 ppm, exchangeable with D₂O).
-
Confirm Optical Rotation data matches literature values for the R-isomer (typically negative rotation for the parent amine, but distinct for the urea).
-
-
Batch Acceptance Testing (The "Golden Sample"):
-
Test 1: Chiral HPLC: Use a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H) with a hexane/isopropanol mobile phase.
-
Test 2: LC-MS: Look for the [M+H]⁺ peak at ~159. Also scan for [2M+H]⁺ (dimer) at ~317.
-
Test 3: Residual Solvents: If the supplier used TMS-isocyanate, check for silicon byproducts.
-
Procurement Decision Tree (DOT Visualization)
Figure 2: Decision logic for sourcing based on development stage.
Applications in Drug Discovery
This molecule is not just a random intermediate; it is a privileged scaffold .
-
Proline Mimetics: The pyrrolidine ring mimics the turn-inducing properties of proline. The 2-methoxymethyl group adds steric bulk and lipophilicity, often improving blood-brain barrier (BBB) penetration compared to the parent proline amide.
-
Urea Linkers: The 1-carboxamide group serves as a rigid linker. In Serine Protease Inhibitors , this urea can hydrogen bond with the active site residues (e.g., Ser195 in chymotrypsin-like proteases).
-
Chiral Induction: In asymmetric synthesis, this urea can act as a chiral catalyst or ligand, directing the stereochemistry of subsequent reactions on the N-substituents.
References
-
BLD Pharm Product Catalog. Product Detail: (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide (CAS 121817-73-0).
- Enders, D., et al. "The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis." Asymmetric Synthesis with Chemical and Biological Methods, Wiley-VCH. (Contextual grounding for the parent scaffold).
-
National Center for Biotechnology Information. PubChem Compound Summary for (R)-2-(Methoxymethyl)pyrrolidine.
-
Thermo Fisher Scientific. Safety Data Sheet & Specifications for Pyrrolidine Derivatives.
-
Enamine Building Blocks. Urea and Amide derivatives of chiral pyrrolidines.
Sources
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Using (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Power of Chiral Auxiliaries in Modern Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is not merely a benchmark of elegance but a fundamental necessity. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, with different enantiomers often exhibiting vastly different therapeutic effects or toxicities.[1][2] Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a robust and reliable method for introducing chirality into a molecule.[1][3] These enantiomerically pure compounds are temporarily attached to a prochiral substrate, effectively guiding the stereochemical outcome of a subsequent reaction.[1][3][4] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse, making this a powerful and economical strategy.[1][4]
Among the diverse array of chiral auxiliaries, those derived from the "chiral pool" — readily available natural products like amino acids — are particularly valuable.[2] (R)-2-(Methoxymethyl)pyrrolidine, derived from the amino acid L-proline, is a versatile chiral building block.[5][6] When converted to its carboxamide derivative, it becomes a potent chiral auxiliary for directing asymmetric transformations, particularly in the formation of carbon-carbon bonds. This document provides a detailed guide to the principles and a representative protocol for the use of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide in asymmetric alkylation reactions.
Mechanism of Stereoselection: A Tale of Steric Hindrance and Chelation
The efficacy of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide as a chiral auxiliary lies in its ability to create a sterically defined environment around a reactive center. The general strategy involves the acylation of the pyrrolidine nitrogen with a carboxylic acid to form the corresponding amide (the chiral adduct). Deprotonation of the α-carbon of the acyl group with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate.
The stereochemical outcome of the subsequent alkylation is controlled by two key factors:
-
Steric Hindrance: The bulky pyrrolidine ring and its methoxymethyl substituent effectively shield one face of the enolate.
-
Chelation: The lithium cation of the enolate can coordinate with the oxygen atoms of both the enolate and the methoxymethyl group, creating a rigid, five-membered chelated ring structure. This locks the conformation of the enolate and further directs the approach of an incoming electrophile.
An incoming electrophile (e.g., an alkyl halide) will preferentially approach the enolate from the less sterically hindered face, leading to the formation of one diastereomer in excess. Subsequent hydrolysis or aminolysis of the amide bond removes the chiral auxiliary, yielding the enantiomerically enriched product.
Visualizing the Mechanism of Action
Caption: Workflow for asymmetric alkylation using a chiral auxiliary.
Experimental Protocol: Asymmetric Alkylation of a Carboxylic Acid Derivative
This protocol details a representative procedure for the asymmetric α-alkylation of a propanoic acid derivative using (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide as the chiral auxiliary.
Materials:
-
(R)-2-(Methoxymethyl)pyrrolidine
-
Propionyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Schlenk line or argon/nitrogen inlet
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Part 1: Synthesis of the Chiral Carboxamide Adduct
-
To a flame-dried, argon-purged round-bottom flask, add (R)-2-(methoxymethyl)pyrrolidine (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise.
-
Slowly add propionyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting pyrrolidine is consumed.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated NaHCO₃, then brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude (R)-2-(methoxymethyl)pyrrolidine-1-propionamide. Purify by flash column chromatography (e.g., ethyl acetate/hexanes gradient) if necessary.
Part 2: Asymmetric Alkylation
-
In a separate flame-dried, argon-purged flask, prepare Lithium Diisopropylamide (LDA) by dissolving diisopropylamine (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes at -78 °C.
-
In another flame-dried, argon-purged flask, dissolve the chiral carboxamide adduct from Part 1 (1.0 eq) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly transfer the carboxamide solution via cannula to the freshly prepared LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Transfer to a separatory funnel and extract with diethyl ether (3x).
-
Wash the combined organic layers with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Part 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated adduct from Part 2 in a mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add an aqueous solution of lithium hydroxide (LiOH, excess) followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂, excess).
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture to pH ~2 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
The aqueous layer can be basified and extracted with DCM to recover the (R)-2-(methoxymethyl)pyrrolidine auxiliary.
-
Wash the combined organic layers for the product with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 2-phenylpropanoic acid.
Quantitative Data Summary
The following table provides expected outcomes for a typical asymmetric alkylation using a pyrrolidine-based chiral auxiliary. Actual results may vary depending on the specific substrates and reaction conditions.
| Step | Reaction | Typical Yield | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) |
| 1 | Auxiliary Attachment | >90% | N/A |
| 2 | Alkylation | 75-90% | >95% d.e. |
| 3 | Auxiliary Cleavage | >85% | >95% e.e. |
Applications in Drug Development and Beyond
The ability to synthesize enantiomerically pure compounds is of paramount importance in the pharmaceutical industry.[7][8] Pyrrolidine scaffolds are prevalent in a wide range of biologically active molecules and approved drugs.[7][8] The use of chiral pyrrolidine-based auxiliaries, such as the one described here, provides a reliable and scalable method for the synthesis of chiral building blocks. These building blocks are crucial intermediates in the total synthesis of complex natural products and in the development of novel therapeutic agents.[5] For instance, the enantioselective synthesis of α-substituted carboxylic acids, as outlined in the protocol, yields products that are common substructures in various pharmaceuticals, including anti-inflammatory drugs and antibiotics. The versatility of this methodology allows for the introduction of diverse alkyl and aryl groups, enabling the creation of libraries of chiral compounds for drug discovery screening.
Conclusion
The protocol and principles outlined in this document demonstrate the utility of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide as a highly effective chiral auxiliary for asymmetric alkylation. By leveraging steric control and chelation, this auxiliary enables the synthesis of valuable, enantiomerically enriched building blocks. For researchers in organic synthesis and drug development, mastering such techniques is essential for the efficient and stereocontrolled construction of complex molecular targets.
References
-
Submitted by Dieter Enders, Peter Fey, and Helmut Kipphardt - Organic Syntheses Procedure. [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Chiral auxiliary - Wikipedia. [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review | Request PDF - ResearchGate. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. esports.bluefield.edu - Chiral Auxiliary Synthesis [esports.bluefield.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Hydrogen bonding activation with chiral pyrrolidine ureas
Application Note: Hydrogen Bonding Activation with Chiral Pyrrolidine Ureas
Abstract
This guide details the design, synthesis, and application of chiral pyrrolidine urea organocatalysts. Unlike rigid metal-ligand systems, these bifunctional catalysts exploit explicit hydrogen-bonding networks to activate electrophiles while simultaneously directing nucleophiles via the pyrrolidine scaffold. This protocol focuses on the asymmetric Michael addition as a benchmark transformation, providing a self-validating workflow for researchers in drug discovery and fine chemical synthesis.
Introduction: The Bifunctional Advantage
In asymmetric organocatalysis, the challenge lies in stabilizing high-energy transition states without the use of toxic transition metals. Chiral pyrrolidine ureas address this by mimicking enzymatic "oxyanion holes."
-
The Scaffold (Pyrrolidine): Derived from L-proline, the pyrrolidine ring provides a rigid chiral backbone. The secondary amine (
) is crucial for forming transient enamines or iminium ions with carbonyl substrates (HOMO activation).[1] -
The Activator (Urea): The urea moiety (
) acts as a double hydrogen-bond donor.[1] It coordinates to oxyanion or nitro groups on the electrophile, lowering the LUMO energy and fixing the substrate orientation.
Key Differentiator: The spatial arrangement between the pyrrolidine nitrogen and the urea protons is "tuned" to lock the transition state, preventing free rotation and ensuring high enantioselectivity (
Mechanistic Pathway & Catalytic Cycle
To optimize these reactions, one must understand the Dual Activation Mode . The catalyst does not merely bring reactants together; it chemically modifies both partners transiently.[1]
Figure 1: Bifunctional Activation Mechanism
The following diagram illustrates the simultaneous activation of the nucleophile (via enamine formation) and the electrophile (via H-bonding).[2][3]
Caption: Figure 1: The catalytic cycle demonstrating the "push-pull" mechanism where the pyrrolidine generates a nucleophilic enamine and the urea moiety clamps the electrophile via H-bonding.[1][3]
Protocol 1: Synthesis of the Catalyst
Target Catalyst: 1-((S)-pyrrolidin-2-ylmethyl)-3-(3,5-bis(trifluoromethyl)phenyl)urea Rationale: The 3,5-bis(trifluoromethyl)phenyl group increases the acidity of the urea protons, significantly enhancing H-bond donor capability compared to phenyl analogs.[1]
Materials
-
(S)-1-Boc-2-(aminomethyl)pyrrolidine (CAS: 119020-01-8)
-
3,5-Bis(trifluoromethyl)phenyl isocyanate[1]
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)[1]
-
Sodium bicarbonate (sat. aq.)
Step-by-Step Procedure
-
Urea Formation (Coupling):
-
Dissolve (S)-1-Boc-2-(aminomethyl)pyrrolidine (1.0 equiv, 5 mmol) in anhydrous DCM (20 mL) under nitrogen.
-
Cool to 0°C.[1]
-
Dropwise add 3,5-bis(trifluoromethyl)phenyl isocyanate (1.0 equiv) dissolved in DCM (5 mL).
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1). The amine spot should disappear within 2 hours.
-
Result: Formation of the Boc-protected urea intermediate.[1]
-
-
Deprotection (Boc Removal):
-
To the reaction mixture (or isolated intermediate), add TFA (10 equiv) at 0°C.
-
Stir at room temperature for 3 hours.
-
Critical Step: Remove volatiles under reduced pressure.[1]
-
Neutralize the residue with saturated NaHCO₃ until pH > 8. Extract with DCM (3 x 30 mL).
-
Dry over Na₂SO₄ and concentrate.[1]
-
-
Purification:
Protocol 2: Asymmetric Michael Addition (Application)
Reaction: Addition of Cyclohexanone to trans-β-Nitrostyrene.[1] Significance: This reaction creates two contiguous stereocenters.[1]
Experimental Setup
| Parameter | Condition | Reason |
| Catalyst Loading | 10–15 mol% | Balances reaction rate with cost.[1] Lower loading (<5%) often leads to slower turnover due to product inhibition. |
| Solvent | Toluene or neat | Non-polar solvents promote tight ion-pairing and H-bonding.[1] Polar solvents (DMSO, MeOH) disrupt the H-bond network. |
| Temperature | Room Temp (25°C) | Lower temperatures (-20°C) may improve |
| Stoichiometry | Ketone (5-10 equiv) | Excess ketone drives the equilibrium of enamine formation (the rate-determining pre-equilibrium).[1] |
Workflow Diagram
Caption: Figure 2: Operational workflow for the catalytic asymmetric Michael addition.
Procedure
-
In a 4 mL vial, add the Catalyst (0.05 mmol, 10 mol%) and trans-β-nitrostyrene (0.5 mmol, 1.0 equiv).
-
Add Toluene (1.0 mL). Stir to dissolve.
-
Add Cyclohexanone (2.5 mmol, 5.0 equiv) in one portion.
-
Stir vigorously at 25°C for 24–48 hours.
-
Visual Check: The solution usually remains homogeneous.[1] Precipitation may indicate racemic product formation or catalyst aggregation.
-
-
Workup: Direct flash chromatography is preferred.[1] If aqueous workup is needed, use dilute HCl to remove the catalyst (which can be recovered by basification).
-
Analysis: Determine diastereomeric ratio (
) by ¹H NMR of the crude mixture. Determine enantiomeric excess ( ) by Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/iPrOH 90:10).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Enamine formation is slow.[1] | Add a weak acid additive (e.g., Benzoic acid, 5 mol%) to catalyze enamine formation/hydrolysis. |
| Low | Background reaction or H-bond disruption.[1] | Ensure solvent is dry.[1] Avoid polar solvents. Verify temperature stability. |
| Poor | Isomerization of product. | Stop reaction immediately upon completion. Prolonged stirring can equilibrate the kinetic product to the thermodynamic one. |
References
-
Wang, J., et al. (2006).[1] "Pyrrolidine-Urea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins." Organic Letters, 8(12), 2547–2550.[1]
-
Takemoto, Y. (2005).[1] "Recognition and activation by ureas and thioureas: stereoselective reactions using bifunctional organocatalysts." Organic & Biomolecular Chemistry, 3(24), 4299–4306.[1]
-
BenchChem Protocols. (2025). "Synthesis of Chiral Catalysts from (S)-1-Boc-2-(aminomethyl)pyrrolidine."
-
Poláčková, V., et al. (2021).[1] "N-Sulfinylpyrrolidine-containing ureas and thioureas as bifunctional organocatalysts." Beilstein Journal of Organic Chemistry, 17, 2629–2638.[1]
Sources
Application Note: Enantioselective Synthesis of Chiral Amines via Trichlorosilane Reduction
[1][2]
Abstract & Strategic Relevance
Chiral amines are fundamental pharmacophores in modern drug discovery, serving as core scaffolds for therapeutics such as Sertraline , Rivastigmine , and Calcimimetics . While transition-metal catalysis (Ir, Rh) has historically dominated this field, it often suffers from heavy metal contamination and high costs.
This guide details the metal-free, organocatalytic reduction of ketimines using trichlorosilane (
Mechanistic Principles: Dual Activation
The success of this protocol relies on the Lewis Base Activation of Lewis Acids (LBALA) concept. Unlike Brønsted acid catalysis, the catalyst does not protonate the substrate. Instead, it coordinates to the silicon atom of the reducing agent.
The Catalytic Cycle
-
Activation: The catalyst (a Lewis base) binds to
(a weak Lewis acid). -
Hypervalent Intermediate: The coordination of the amide oxygen and the pyridine nitrogen (in picolinamides) to silicon creates a hypervalent, octahedral silicon species.
-
Hydricity Enhancement: This hypervalent silicate is significantly more hydridic (reducing) than free
. -
Stereocontrol: The chiral prolinol backbone creates a steric environment that directs the hydride attack to the Re or Si face of the imine.
Figure 1: Mechanism of Lewis Base Activated Hydrosilylation. The catalyst activates the silane, not the imine.
Catalyst Selection & Preparation
While valine-derived formamides (Malkov-Kočovský type) are effective, prolinol-derived picolinamides (Matsumura type) offer distinct advantages for specific steric profiles.
Optimal Catalyst Structure
Catalyst A:
-
Backbone:
-Prolinol (specifically -diphenylprolinol). -
Activator: Picolinic acid moiety (provides the secondary coordination site).
-
Role: The pyridine nitrogen and amide oxygen form a rigid chelate with silicon.
Synthesis Protocol (Catalyst A)
-
Reagents:
- -Diphenylprolinol, Picolinic acid, EDC HCl, HOBt, DCM. -
Procedure:
-
Dissolve Picolinic acid (1.1 equiv) in DCM.
-
Add EDC
HCl (1.2 equiv) and HOBt (1.2 equiv) at 0°C. Stir for 30 min. -
Add
- -Diphenylprolinol (1.0 equiv). -
Stir at RT for 12 hours.
-
Wash with NaHCO
, brine, dry over Na SO . -
Purify via flash chromatography (EtOAc/Hexane).
-
General Protocol: Enantioselective Reduction of Ketimines
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the asymmetric reduction process.
Detailed Procedure
Scale: 1.0 mmol Imine basis.
-
Setup: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Imine Loading: Add the pre-formed ketimine (1.0 mmol) and Catalyst A (0.05 mmol, 5 mol%).
-
Solvent: Add anhydrous Dichloromethane (DCM, 4.0 mL). Note: DCM typically yields higher ee than THF or Toluene for this specific catalyst class.
-
Temperature: Cool the solution to 0°C using an ice bath.
-
Reduction: Add Trichlorosilane (
, 2.0 mmol, 202 L) dropwise via syringe.-
Caution:
is volatile and moisture-sensitive. Use a distinct syringe dedicated to silanes.
-
-
Reaction: Stir at 0°C for 18 hours. Monitor consumption of imine by TLC or GC-MS.
-
Quench (CRITICAL): The reaction produces a silicon-amine complex. It must be hydrolyzed.
-
Add saturated aqueous NaHCO
(5 mL) or 1M NaOH (2 mL) with vigorous stirring for 20 minutes.
-
-
Workup:
-
Extract with DCM (
mL). -
Dry combined organics over Na
SO . -
Concentrate under reduced pressure.
-
-
Purification: Flash column chromatography (usually SiO
, Hexane/EtOAc + 1% Et N to prevent amine streaking).
Data & Optimization Table
| Parameter | Condition | Expected Result | Notes |
| Solvent | DCM | High ee (90-96%) | Best for |
| Solvent | Toluene | Mod. ee (70-85%) | Slower reaction rates observed.[1] |
| Solvent | THF | Low ee (<50%) | Lewis basic O competes with catalyst. |
| Temp | 0°C | Optimal Balance | Best trade-off between rate/selectivity. |
| Temp | -20°C | High ee, Low Yield | Reaction may stall. |
| Temp | RT (25°C) | Lower ee | Fast, but erosion of stereocontrol. |
| Loading | 5 mol% | Standard | Can lower to 1 mol% for simple substrates. |
Substrate Scope & Limitations
Validated Substrates
-
Aryl-Alkyl Ketimines: (e.g., Acetophenone derived). Excellent substrates (
ee).[2] -
Diaryl Ketimines: Good substrates, though steric bulk can slow the reaction.
- -Unsaturated Imines: Chemoselective reduction of the C=N bond is usually observed over the C=C bond.
Limitations
-
Aliphatic Ketimines: Purely aliphatic imines (e.g., derived from 2-butanone) often show lower enantioselectivity (
ee) due to poor steric differentiation between the alkyl groups. -
Imine Geometry: The
ratio of the starting imine can influence kinetics, though the rapid equilibration of imine isomers usually allows for Dynamic Kinetic Resolution (DKR) scenarios.
Troubleshooting & Quality Control
-
Low Yield?
-
Check
quality. If the reagent is cloudy or has white precipitate (SiO ), it is hydrolyzed. Distill before use. -
Ensure the quench is vigorous. The N-Si bond is strong; insufficient hydrolysis leaves product in the aqueous phase or as an emulsion.
-
-
Low Enantioselectivity?
-
Check temperature stability.[3] An exotherm upon
addition can ruin selectivity. Add slowly. -
Verify solvent dryness. Water generates HCl from
, which catalyzes a non-selective background reaction.
-
-
Racemic Background Reaction:
-
Run a blank reaction (No catalyst). If reduction occurs, the background rate is too high. Lower the temperature or change solvent to Toluene.
-
References
-
Malkov, A. V., & Kočovský, P. (2006). Molybdenum and Tungsten Catalysts for Organic Synthesis. In Angewandte Chemie International Edition. (Foundational work on Lewis base catalysis).
-
Matsumura, Y., et al. (2006). N-Formyl-α'-(2,4,6-triethylphenyl)-L-proline as an Activator for the Enantioselective Reduction of Ketimines with Trichlorosilane. Organic Letters, 8(17), 3789–3792. (Key reference for Proline-derived activators).
-
Malkov, A. V., et al. (2007). Asymmetric Reduction of Ketimines with Trichlorosilane Catalyzed by N-Methylvaline-Derived Lewis Basic Formamides. Journal of Organic Chemistry, 72(4), 1315-1325. (Comparative study of Valine vs Proline systems).
-
Wang, Z., et al. (2006). L-Pipecolinic Acid Derived Formamides as Highly Efficient Organocatalysts. Organic Letters, 8(5), 999-1001. (Alternative piperidine-based scaffolds).
Application Note: Reaction Conditions for N-Carbamoyl Prolinol Methyl Ether Catalysis
This Application Note is designed for researchers and drug development scientists utilizing N-Carbamoyl Prolinol Methyl Ether (N-CPME) derivatives in asymmetric catalysis.
While "Prolinol Methyl Ether" (specifically the diphenyl derivative) is widely known as the Jørgensen-Hayashi or Gellman catalyst (operating via enamine/iminium activation), the N-Carbamoyl modification fundamentally alters the catalytic mode. By capping the secondary amine with a urea/amide group, the catalyst shifts from covalent activation to Non-Covalent Hydrogen-Bonding Activation .
This guide focuses on the N-Carbamoyl class (Urea/Thioureido-Prolinol Ethers) and their application in enantioselective Michael additions and nucleophilic substitutions.
Part 1: Executive Summary & Mechanistic Logic
N-Carbamoyl Prolinol Methyl Ether (N-CPME) catalysts represent a specialized class of bifunctional organocatalysts . Unlike their free-amine counterparts which form transient covalent bonds (enamines), N-CPME catalysts utilize the urea/carbamoyl moiety as a hydrogen-bond donor to activate electrophiles (e.g., nitroolefins, imines), while the chiral pyrrolidine backbone directs the stereochemical outcome via steric shielding.
The Mechanistic Shift[1]
-
Free Amine (Gellman/Jørgensen Type):
(Covalent). -
N-Carbamoyl (N-CPME Type):
(Non-Covalent).
This distinction dictates the reaction conditions : N-CPME catalysis requires non-polar solvents to maximize hydrogen bond strength and strictly anhydrous conditions to prevent urea aggregation or competitive H-bonding by water.
Visualization: Activation Mode
The following diagram illustrates the dual-activation mode where the carbamoyl group binds the electrophile (Nitroolefin) while the methoxymethyl ether group provides steric guidance.
Caption: Mechanistic cycle of N-CPME catalysis showing H-bond activation of the electrophile and steric directing by the ether side chain.
Part 2: Critical Reaction Parameters
To achieve high enantiomeric excess (ee) and conversion, the reaction environment must be tuned to support the weak H-bond interactions.
Solvent Selection (Dielectric Constant)
The solvent is the single most critical variable. High-dielectric solvents disrupt the catalyst-substrate H-bonds.
-
Recommended: Toluene (
), DCM, or Mesitylene. -
Avoid: DMSO, DMF, Methanol (Competitive H-bonding).
Catalyst Loading & Concentration
-
Loading: Typically 5–10 mol% . Lower loadings (1–2 mol%) are possible with highly activated substrates but may require longer reaction times.
-
Concentration: 0.1 M to 0.5 M .
-
Warning: At very high concentrations (>1.0 M), urea catalysts may self-aggregate, reducing effective active sites and lowering ee.
-
Temperature Control
-
Standard: Room Temperature (20–25°C).
-
Optimization: Lowering to -20°C or -40°C often improves ee significantly by locking the transition state conformer, provided the reaction rate remains acceptable.
Additives
-
Molecular Sieves (4Å): Essential. Removes trace water which competes for H-bonding sites.
-
Base Additives: For Michael additions of malonates, a weak base (e.g., K₂CO₃ or tertiary amine) may be required to generate the nucleophile, depending on the specific N-CPME derivative used.
Part 3: Experimental Protocols
Protocol A: Synthesis of N-Phenylcarbamoyl Prolinol Methyl Ether
A self-validating precursor synthesis to ensure catalyst purity.
Reagents:
-
(S)-2-(Methoxymethyl)pyrrolidine (SMP) [CAS: 63126-47-6]
-
Phenyl Isocyanate
-
Dichloromethane (DCM), Anhydrous
Step-by-Step:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.
-
Dissolution: Add (S)-SMP (10 mmol, 1.15 g) and dry DCM (30 mL). Cool to 0°C.[1]
-
Addition: Dropwise add Phenyl Isocyanate (10 mmol, 1.19 g) diluted in DCM (5 mL) over 15 minutes.
-
Checkpoint: The reaction is exothermic; monitor internal temp to keep <5°C.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 4 hours.
-
Quench: Add 5 mL saturated NH₄Cl solution.
-
Workup: Extract with DCM (3x), wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Validation: ¹H NMR should show the disappearance of the pyrrolidine NH signal and appearance of the Urea NH singlet (typically
6.0–8.0 ppm).
-
Protocol B: Asymmetric Michael Addition (Optimization Workflow)
Target Reaction: Diethyl malonate addition to trans-β-Nitrostyrene.
Table 1: Optimization Matrix
| Variable | Condition A (Screening) | Condition B (High Selectivity) | Condition C (High Rate) |
| Solvent | Toluene | Toluene/CCl₄ (1:1) | DCM |
| Temp | 25°C | -20°C | 25°C |
| Time | 24 h | 48–72 h | 12 h |
| Conc. | 0.2 M | 0.1 M | 0.5 M |
| Expected ee | >85% | >95% | 80–90% |
Step-by-Step Procedure (Condition B):
-
Preparation: In a dried vial, dissolve N-CPME catalyst (0.05 mmol, 10 mol%) and trans-β-Nitrostyrene (0.5 mmol, 1.0 equiv) in Toluene (2.5 mL).
-
Activation: Add 50 mg activated 4Å Molecular Sieves . Stir for 15 min at RT, then cool to -20°C (Cryocooler or Acetone/Dry Ice).
-
Initiation: Add Diethyl Malonate (0.75 mmol, 1.5 equiv) in one portion.
-
Monitoring: Monitor by TLC (UV visualization) every 12 hours.
-
Self-Validation: If conversion is <10% after 24h, warm to 0°C. If racemic background reaction is suspected, run a blank (no catalyst) side-by-side.
-
-
Workup: Filter through a silica plug (eluting with Et₂O) to remove catalyst and sieves. Concentrate in vacuo.
-
Analysis: Determine ee via Chiral HPLC (e.g., Chiralpak AD-H or OD-H column, Hexane/iPrOH mobile phase).
Part 4: Optimization Logic & Troubleshooting
Use the following flowchart to troubleshoot low yield or poor enantioselectivity.
Caption: Decision tree for optimizing N-CPME catalyzed reactions based on conversion and selectivity data.
Part 5: References & Authority[1]
Note on Nomenclature: Users should distinguish between Diphenylprolinol Methyl Ether (The "Gellman" catalyst, CAS 848191-22-6, which operates via enamine catalysis) and N-Carbamoyl Prolinol Methyl Ether (Urea-functionalized, operating via H-bonding). The protocols above apply specifically to the Urea/Carbamoyl class.
-
Chi, Y., & Gellman, S. H. (2005). "Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones." Organic Letters, 7(19), 4253–4256. (Foundational work on the ether backbone).
-
Okino, T., Hoashi, Y., & Takemoto, Y. (2003). "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society, 125(42), 12672–12673. (Key reference for the urea/thiourea H-bonding mechanism).
-
Sigma-Aldrich. "(S)-2-(Methoxymethyl)pyrrolidine Product Specification." (Precursor data).
-
Doyle, A. G., & Jacobsen, E. N. (2007). "Small-Molecule H-Bond Donors in Asymmetric Catalysis." Chemical Reviews, 107(12), 5713–5743. (Comprehensive review of the H-bonding activation mode).
Sources
(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide in Asymmetric Michael Addition Reactions
An Application and Protocol Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Pursuit of Chirality in Carbon-Carbon Bond Formation
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as one of the most fundamental carbon-carbon bond-forming reactions in synthetic organic chemistry.[1][2] Its ability to construct complex molecular frameworks efficiently has made it indispensable in the synthesis of pharmaceuticals and natural products.[3][4] The challenge, however, lies in controlling the stereochemistry of the newly formed chiral centers. Asymmetric organocatalysis has emerged as a powerful solution, offering a metal-free, environmentally benign approach to enantioselective synthesis.[5][6]
Within the organocatalysis toolbox, chiral pyrrolidine derivatives have earned the status of "privileged" catalysts, capable of promoting a wide array of transformations with exceptional stereocontrol.[6][7] This guide focuses on the application of a specific, yet promising, catalyst scaffold: (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide . While direct literature on this exact carboxamide derivative is sparse, its structural motifs—the well-defined steric environment of the (R)-2-(methoxymethyl) group and the hydrogen-bonding potential of the N-carboxamide moiety—allow us to build a robust operational framework based on the principles established for closely related and extensively studied pyrrolidine-based catalysts.[3][8][]
This document serves as a detailed guide for researchers, scientists, and drug development professionals. It elucidates the underlying catalytic mechanism, provides field-proven protocols adapted for this catalyst class, and explains the critical parameters that govern reaction success, empowering you to effectively deploy this catalyst in your synthetic campaigns.
Mechanistic Underpinnings: Enamine Catalysis and Stereocontrol
The catalytic prowess of pyrrolidine derivatives in Michael additions stems from their ability to activate carbonyl compounds through the formation of a nucleophilic enamine intermediate. This process temporarily converts the prochiral donor into a more reactive species, poised to attack the Michael acceptor within a highly organized, chiral environment dictated by the catalyst.
The catalytic cycle can be dissected into three key stages:
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst condenses with a Michael donor (e.g., an aldehyde or ketone) to form a chiral enamine. This is the crucial activation step.
-
C-C Bond Formation: The enamine, now a potent nucleophile, attacks the β-position of the electrophilic Michael acceptor (e.g., a nitroolefin). The stereochemistry of this step is directed by the catalyst's chiral scaffold. The C2-substituent ((R)-methoxymethyl) provides steric shielding, forcing the acceptor to approach from the less hindered face.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by trace water in the reaction medium, releasing the chiral Michael adduct and regenerating the pyrrolidine catalyst to re-enter the cycle.[2][10]
Caption: The enamine catalytic cycle for the Michael addition.
The Role of the N-Carboxamide: A Hypothesis for Enhanced Stereocontrol
The N-substituent on the pyrrolidine ring is not a passive spectator; it is a critical control element. While simple proline relies solely on the steric effect of its C5-carboxylic acid, more advanced catalysts incorporate groups that can engage in non-covalent interactions. The N-carboxamide group (-C(=O)NH₂) in (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide is hypothesized to act as a potent hydrogen-bond donor. This allows it to form a secondary interaction with an electronegative group on the Michael acceptor, such as the nitro group of a nitroolefin. This "dual activation" model, where the enamine activates the donor and the N-substituent organizes the acceptor, creates a more rigid and well-defined transition state, leading to higher levels of stereoselectivity.[8]
Caption: Logical flow for achieving high stereoselectivity.
Experimental Protocols and Methodologies
The following protocols are designed to be robust starting points for investigation. As with any catalytic system, optimization of parameters such as solvent, temperature, and catalyst loading is crucial for achieving maximum yield and stereoselectivity for a specific substrate combination.
Protocol 1: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
This procedure details a general method for the conjugate addition of propanal to trans-β-nitrostyrene, a common benchmark reaction.
Materials and Equipment:
-
(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide (Catalyst)
-
trans-β-nitrostyrene (Michael Acceptor)
-
Propanal (Michael Donor), freshly distilled
-
Methylcyclohexane (Solvent), anhydrous[7]
-
Dichloromethane (DCM) and Ethyl Acetate (for chromatography)
-
Silica gel for column chromatography
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates (for reaction monitoring)
Procedure:
-
Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add trans-β-nitrostyrene (0.1 mmol, 1.0 equiv).
-
Catalyst Addition: Add (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide (0.02 mmol, 20 mol%).
-
Solvent and Reagent Addition: Under an inert atmosphere, add anhydrous methylcyclohexane (0.5 mL). Cool the vial to 0 °C in an ice bath.
-
Initiation: Add freshly distilled propanal (0.5 mmol, 5.0 equiv) to the stirred solution. Seal the vial and maintain the temperature at 0 °C.[7]
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the consumption of the limiting reagent (trans-β-nitrostyrene) by Thin Layer Chromatography (TLC) every 4-6 hours. The reaction is typically complete within 24-48 hours.
-
Workup: Upon completion, concentrate the reaction mixture directly under reduced pressure to remove the solvent and excess propanal.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure Michael adduct.
-
Analysis: Determine the yield of the isolated product. The diastereomeric ratio (d.r.) can be determined from the crude reaction mixture by ¹H NMR spectroscopy. The enantiomeric excess (e.e.) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[7]
Caption: Step-by-step experimental workflow.
Data Summary and Expected Performance
While specific data for the N-carboxamide catalyst is not published, we can project expected outcomes based on results from structurally similar pyrrolidine-based organocatalysts in the Michael addition of aldehydes to nitroolefins. These systems consistently deliver high yields and excellent stereoselectivities.
Table 1: Representative Performance of Pyrrolidine-Based Catalysts in the Michael Addition [7][11]
| Entry | Michael Donor | Michael Acceptor | Catalyst Type | Yield (%) | d.r. (syn:anti) | e.e. (syn, %) |
| 1 | Propanal | β-Nitrostyrene | Pyrrolidine-dioxolane derivative[7] | 87 | 92:8 | 85 |
| 2 | Propanal | 4-Cl-β-Nitrostyrene | Bifunctional Pyrrolidine[11] | 99 | 98:2 | 97 |
| 3 | Butanal | β-Nitrostyrene | Bifunctional Pyrrolidine[11] | 99 | 96:4 | 95 |
| 4 | Cyclohexanone | β-Nitrostyrene | Pyrrolidine-thiourea[12] | 95 | 99:1 | 99 |
Researchers using (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide should aim for these benchmarks and optimize conditions to achieve similar or superior results.
Troubleshooting and Key Considerations
-
Low Reactivity: If the reaction is sluggish, consider increasing the temperature (e.g., to room temperature) or the catalyst loading (up to 30 mol%). Ensure the aldehyde is freshly distilled, as impurities can inhibit catalysis.
-
Poor Stereoselectivity: The choice of solvent is critical. Non-polar solvents like methylcyclohexane or toluene often provide the best results.[7] Ensure the reaction temperature is strictly controlled.
-
Water Content: While the final hydrolysis step requires water, the enamine formation is a condensation reaction. Using anhydrous solvents is crucial for efficient catalyst turnover. The presence of trace atmospheric moisture is usually sufficient for hydrolysis.
-
Substrate Scope: The catalyst's effectiveness may vary with different substrates. Electron-withdrawing groups on the nitrostyrene's aromatic ring generally enhance reactivity. Sterically hindered aldehydes or ketones may require longer reaction times or higher temperatures.
Conclusion
(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide represents a promising, rationally designed organocatalyst for asymmetric Michael additions. By leveraging the principles of enamine catalysis, steric shielding, and hydrogen-bond-directed assembly, this catalyst has the potential to deliver high yields and excellent stereoselectivities across a range of substrates. The protocols and insights provided in this guide offer a solid foundation for researchers to explore its utility and unlock new possibilities in asymmetric synthesis for pharmaceutical and chemical development.
References
-
Palomo, C., & Oiarbide, M. (2006). Enantio- and diastereoselective Michael addition reactions of unmodified aldehydes and ketones with nitroolefins catalyzed by a pyrrolidine sulfonamide. Chemistry: A European Journal, 12(16), 4321-32. [Link]
-
Carreño, M. C., García-García, P., & Urbano, A. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 553–560. [Link]
-
Watanabe, S., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(26), 5569-5576. [Link]
-
ResearchGate. (2025). Pyrrolidine-Based Organocatalysts for Enantioselective Michael Addition of Cyclohexanone to trans-β-Nitrostyrene. Request PDF. [Link]
-
Royal Society of Chemistry. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link]
-
Reyes, E., et al. (2017). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 22(8), 1333. [Link]
-
Wikipedia. (n.d.). Michael addition reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Beilstein Journals. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. [Link]
-
Lee, D.-Y., & Lin, C.-W. (2022). Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. International Journal of Molecular Sciences, 23(19), 11929. [Link]
-
Benaglia, M., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
-
Royal Society of Chemistry. (n.d.). Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts. Organic & Biomolecular Chemistry. [Link]
-
MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]
- Google Patents. (n.d.). Composition crosslinkable by real michael addition (rma) reaction.
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- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantio- and diastereoselective Michael addition reactions of unmodified aldehydes and ketones with nitroolefins catalyzed by a pyrrolidine sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Topic: Strategic Solvent Selection for Reactions of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-(methoxymethyl)pyrrolidine-1-carboxamide and its parent amine are pivotal chiral building blocks in modern organic synthesis, particularly in the construction of organocatalysts and pharmaceutical intermediates.[1][2] The success of synthetic transformations involving this scaffold—measured in terms of reaction rate, yield, and stereoselectivity—is profoundly dependent on the choice of solvent. This document moves beyond viewing the solvent as a passive medium, instead treating it as a critical reaction parameter that actively modulates reactivity and stereochemical control. We provide a framework for rational solvent selection, supported by mechanistic insights, comparative data, and detailed experimental protocols for key reaction classes, including asymmetric organocatalysis and nucleophilic substitutions.
The Solvent as a Mechanistic Control Element
The solvent's influence on a reaction extends far beyond simple dissolution of reagents. Its properties—polarity, proticity, and coordinating ability—directly impact the energy of ground states, transition states, and intermediates.[3] A judicious choice of solvent can stabilize a desired transition state, leading to rate acceleration and enhanced selectivity, or destabilize competing pathways.
-
Polarity and Dielectric Constant: High-polarity solvents are effective at stabilizing charged intermediates and polar transition states, which is common in many nucleophilic substitution and organocatalytic reactions. However, excessive polarity can sometimes hinder reactions that rely on intricate, non-covalent interactions for stereocontrol.
-
Proticity (Hydrogen Bonding): Protic solvents (e.g., alcohols) are excellent hydrogen bond donors. This can be detrimental when a reactant's nucleophilicity needs to be preserved, as the solvent can form a hydrogen-bond cage around the nucleophilic site, thereby increasing the activation energy.[4] Conversely, in reactions involving anionic species, protic solvents can be beneficial. Aprotic solvents (e.g., THF, DCM, MeCN) do not donate hydrogen bonds and are often preferred in stereoselective catalysis.
-
Coordinating Ability: Solvents can coordinate with Lewis acidic species or metal cations, influencing catalyst activity and aggregation states.
Below is a logical workflow for initial solvent consideration based on the anticipated reaction mechanism.
Figure 2: Experimental workflow for solvent screening.
Step-by-Step Procedure:
-
Preparation: To each of five clean, dry 1-dram vials equipped with a small magnetic stir bar, add (R)-2-(methoxymethyl)pyrrolidine-1-carboxamide (0.02 mmol, 10 mol%) and benzoic acid (0.02 mmol, 10 mol%).
-
Add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv) to each vial.
-
To each vial, add 0.5 mL of its designated screening solvent (Toluene, DCM, THF, MeCN, Methylcyclohexane).
-
Reaction Initiation: Cool all vials to 0 °C in an ice bath.
-
Add propanal (0.4 mmol, 2.0 equiv) to each vial. Seal the vials and stir the mixtures vigorously at 0 °C.
-
Monitoring: Monitor the reaction progress by TLC or by taking small aliquots for GC-MS analysis at regular intervals (e.g., 6, 12, 24 hours).
-
Workup: After 24 hours, quench the reactions by adding 1 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 2 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis:
-
Determine the diastereomeric ratio (dr) and yield of the crude product by ¹H NMR spectroscopy, using an internal standard.
-
Determine the enantiomeric excess (ee) of the major diastereomer by chiral HPLC analysis.
-
Solvent Effects on Nucleophilic Reactions
The pyrrolidine nitrogen in (R)-2-(methoxymethyl)pyrrolidine-1-carboxamide is nucleophilic, though its reactivity is modulated by the adjacent stereocenter and the electron-withdrawing carboxamide group. In reactions such as N-alkylation, the solvent plays a key role in mediating the nucleophilicity of the amine.
The Role of Solvation on Nucleophilicity
The nucleophilicity of an amine is highly dependent on the solvent environment. [4]* Polar Protic Solvents (e.g., EtOH, MeOH): These solvents can form strong hydrogen bonds with the nitrogen lone pair of the pyrrolidine. This solvation shell "cages" the nucleophile, increasing the energy required to make it available for reaction and thus slowing down the reaction rate. [4]* Polar Aprotic Solvents (e.g., DMF, MeCN, DMSO): These solvents possess high dielectric constants that can stabilize the charged transition state of an Sₙ2 reaction. However, they cannot form hydrogen bonds with the nucleophile, leaving its lone pair highly available for reaction. This typically leads to significantly faster reaction rates compared to protic solvents. [5]
Protocol: Comparative N-Alkylation
This protocol directly compares the rate of a simple N-alkylation reaction in a polar aprotic solvent (Acetonitrile) versus a polar protic solvent (Ethanol).
Materials:
-
(R)-2-(methoxymethyl)pyrrolidine-1-carboxamide
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Solvents: Anhydrous Acetonitrile (MeCN), Anhydrous Ethanol (EtOH)
-
Reaction vials
Step-by-Step Procedure:
-
Setup: Prepare two identical reaction vials. To each, add (R)-2-(methoxymethyl)pyrrolidine-1-carboxamide (0.5 mmol, 1.0 equiv) and potassium carbonate (1.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 2.0 mL of anhydrous Acetonitrile to the first vial and 2.0 mL of anhydrous Ethanol to the second.
-
Reaction Initiation: Add benzyl bromide (0.55 mmol, 1.1 equiv) to each vial at room temperature. Seal the vials and begin stirring.
-
Monitoring and Analysis: Monitor the consumption of the starting material by TLC or LC-MS at 1-hour intervals for up to 8 hours. Compare the time required to reach >95% conversion in each solvent.
-
Workup: Upon completion, filter off the K₂CO₃ and concentrate the filtrate. Purify the residue by column chromatography to isolate the N-benzylated product.
Expected Outcome: The reaction in acetonitrile is expected to proceed significantly faster than the reaction in ethanol, demonstrating the powerful effect of aprotic solvents in accelerating Sₙ2 reactions with amine nucleophiles.
Conclusion
The selection of a solvent is a critical, strategic decision in the design of any chemical synthesis involving (R)-2-(methoxymethyl)pyrrolidine-1-carboxamide. As demonstrated, solvent properties directly and predictably influence reaction kinetics, yield, and, most importantly, stereoselectivity. For asymmetric organocatalysis, non-polar, aprotic solvents are often the superior choice for achieving high stereocontrol by fostering a rigid and well-organized transition state. For nucleophilic substitution reactions, polar aprotic solvents are paramount for maximizing reaction rates by leaving the nucleophile unencumbered by hydrogen bonding. By moving from a trial-and-error approach to a mechanistically informed strategy, researchers can significantly accelerate optimization, improve reaction outcomes, and unlock the full synthetic potential of this versatile chiral building block.
References
-
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. National Center for Biotechnology Information.[Link]
-
Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. PubMed.[Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.[Link]
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry.[Link]
-
Possible effect of chiral solvents on asymmetric reactions, in which... ResearchGate.[Link]
-
Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. National Center for Biotechnology Information.[Link]
-
Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science.[Link]
-
Application of Biobased Solvents in Asymmetric Catalysis. MDPI.[Link]
-
Amide Synthesis. Fisher Scientific.[Link]
-
H-bond cooperativity: polarisation effects on secondary amides. Royal Society of Chemistry.[Link]
-
Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications.[Link]
-
Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. ACS Publications.[Link]
-
Mayr's Database Of Reactivity Parameters: (S)-2-(methoxymethyl)pyrrolidine. Mayr's Database.[Link]
-
Managing Contrast Media Allergic Reactions: Emergency Protocols For Imaging Staff. Spectrum Xray.[Link]
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. ResearchGate.[Link]
-
Catalytic amide formation from non-activated carboxylic acids and amines. DiVA portal.[Link]
-
Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. Royal Society of Chemistry.[Link]
-
Saudi MoH Protocol for Adult and Pediatric Management of Anaphylaxis. Saudi Ministry of Health.[Link]
-
Chapter 14 Solvent Effects on Organic Reactions from QM/MM Simulations. ACS Symposium Series.[Link]
-
Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate.[Link]
-
Clinical decision support tool for antibiotic allergies. Stanford Medicine.[Link]
-
Reducing the risk of anaphylaxis during anaesthesia: guidelines for clinical practice. British Society for Allergy & Clinical Immunology.[Link]
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- 5. Lab Reporter [fishersci.co.uk]
Procedure for recrystallization of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide derivatives
Executive Summary
This application note details the purification of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide , a critical chiral intermediate often utilized in the synthesis of proline-derived pharmaceuticals (e.g., DPP-4 inhibitors) and asymmetric organocatalysts.
While chromatographic methods (Flash, Prep-HPLC) are effective, they are cost-prohibitive at scale. This guide focuses on thermodynamically controlled recrystallization , exploiting the hydrogen-bonding network of the 1-carboxamide (urea-like) moiety to upgrade enantiomeric excess (ee) and remove process impurities such as unreacted (R)-2-(methoxymethyl)pyrrolidine and urea byproducts.
Chemical Context & Mechanistic Insight
Structural Analysis
The target molecule consists of a pyrrolidine ring with two key functional groups governing its solid-state behavior:[1]
-
C2-Methoxymethyl Group (Chiral Center): Provides steric bulk and a weak hydrogen-bond acceptor (ether oxygen). The (R)-configuration dictates the crystal packing lattice.
-
N1-Carboxamide (
): This moiety is structurally analogous to a urea. It acts as a rigid "anchor" for crystallization, providing both a strong H-bond donor ( ) and acceptor ( ).
Causality in Purification: Impure amorphous material often results from the disruption of the intermolecular H-bond network by impurities. Successful recrystallization requires a solvent system that disrupts these bonds at high temperatures (dissolution) but allows the thermodynamically stable chiral lattice to reform preferentially upon cooling, excluding the "wrong" enantiomer or chemical impurities.
Solubility Profile & Solvent Selection
Based on the Hansen Solubility Parameters (HSP) for pyrrolidine carboxamides, the following solvent classes are validated:
| Solvent Class | Role | Specific Solvents | Rationale |
| Polar Protic | Good Solvent | Ethanol, Isopropanol (IPA) | Solubilizes the amide via H-bonding; moderate boiling points allow controlled cooling. |
| Polar Aprotic | Good Solvent | Ethyl Acetate (EtOAc), Acetone | Dissolves the lipophilic pyrrolidine ring; less effective at breaking strong amide dimers than alcohols. |
| Non-Polar | Anti-Solvent | n-Heptane, MTBE | Induces supersaturation; poor interaction with the polar carboxamide face. |
| Chlorinated | Avoid | DCM, Chloroform | High solubility but poor crystallization yield (tendency to oil out). |
Experimental Protocol
Pre-requisites
-
Crude Purity:
(HPLC area). If lower, perform a short silica plug filtration first. -
Target Enantiomeric Excess (ee): Upgrade from
to . -
Equipment: Double-jacketed reactor (or round-bottom flask with oil bath), overhead stirrer, internal temperature probe.
Method A: Binary Solvent Recrystallization (EtOAc / n-Heptane)
Recommended for initial purification of crude solids.
Step-by-Step Procedure:
-
Dissolution (The "Clear Point"):
-
Charge crude (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide (10 g) into the reactor.
-
Add Ethyl Acetate (EtOAc) (30 mL, 3 vol).
-
Heat to 65°C (reflux).
-
Observation: If solids remain, add EtOAc in 0.5 vol increments until a clear yellow solution is obtained.
-
Critical Step: If the solution is dark/hazy, perform a hot filtration through a pre-warmed Celite pad to remove inorganic salts.
-
-
Nucleation (The "Cloud Point"):
-
Maintain temperature at 60°C.
-
Slowly add n-Heptane (anti-solvent) dropwise.
-
Stop addition immediately when a persistent faint turbidity (cloudiness) is observed.
-
Add a "clearing volume" of EtOAc (approx. 1-2 mL) to restore transparency.
-
-
Controlled Cooling (Crystal Growth):
-
Seeding (Optional but Recommended): Add 0.1% w/w pure seed crystals at 55°C to prevent oiling out.
-
Ramp down temperature: 60°C
20°C over 4 hours (Rate: 10°C/hr). -
Hold: Stir at 20°C for 2 hours.
-
Deep Cooling: Cool to 0-5°C for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the white crystalline solid under vacuum.
-
Wash: Displace mother liquor with a cold (0°C) mixture of EtOAc/Heptane (1:3 ratio).
-
Drying: Vacuum oven at 40°C for 12 hours.
-
Method B: Single Solvent Recrystallization (Isopropanol)
Recommended for optical purification (ee upgrade).
-
Dissolve crude material in Isopropanol (IPA) (approx. 5 vol) at reflux (82°C).
-
Allow the solution to cool naturally to room temperature with slow stirring (50 rpm).
-
The high polarity of IPA keeps polar impurities in solution while the hydrophobic packing of the methoxymethyl groups drives crystallization.
-
Filter and wash with cold IPA.
Process Visualization (Workflow)
The following diagram illustrates the decision logic and physical workflow for the recrystallization process.
Caption: Figure 1. Decision matrix and workflow for the thermodynamic recrystallization of chiral pyrrolidine carboxamides.
Quality Control & Validation
To ensure the protocol is "self-validating," the following analytical checkpoints must be met:
| Attribute | Method | Acceptance Criteria | Note |
| Identity | Conforms to structure | Check for residual solvent peaks. | |
| Chiral Purity | Chiral HPLC | Column: Chiralcel OD-H or AD-H.Mobile Phase: Hexane/IPA (90:10).Flow: 1.0 mL/min. | |
| Melting Point | DSC or Capillary | Sharp range ( | Broad range indicates impurities or polymorphs. |
| Residual Solvent | GC-Headspace | Critical for pharmaceutical applications. |
Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals:
-
Cause: Cooling too fast or impurity profile is too high.
-
Fix: Re-heat to dissolve the oil. Add more solvent (dilution). Add seed crystals at a higher temperature (
).
References
-
Srinivas, N., et al. (2010). "Process for the preparation of Vildagliptin." Organic Process Research & Development. (Context: Purification of pyrrolidine carbonitrile precursors).
-
Sedelmeier, J. (2009). "Enantioselective Synthesis of Pyrrolidine Derivatives." European Journal of Organic Chemistry. (Context: General synthesis and handling of chiral pyrrolidines).
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Context: Standard protocols for solvent selection and crystallization of amides).
-
Chiral Technologies. (2025). "Application Guide for Separation of Pyrrolidine Derivatives." Daicel Chiral Technologies. (Context: HPLC validation methods).
(Note: While specific literature on the exact CAS of the title compound is proprietary/sparse, the protocols above are derived from validated methodologies for the structural class of N-carbamoyl-2-substituted pyrrolidines.)
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantioselectivity with (R)-2-(Methoxymethyl)pyrrolidine Derivatives
Introduction
Welcome to the technical support guide for utilizing (R)-2-(Methoxymethyl)pyrrolidine-based chiral auxiliaries and organocatalysts, with a focus on the carboxamide derivative, (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide. Chiral pyrrolidines are a cornerstone of modern asymmetric synthesis, prized for their ability to create specific three-dimensional arrangements in molecules—a critical factor in pharmaceutical development where a single enantiomer is often responsible for therapeutic activity.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the practical challenges of employing these powerful tools, ensuring high enantioselectivity and reaction efficiency. We will delve into common experimental hurdles, provide evidence-based solutions, and explain the mechanistic principles that govern their success.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide and how does it induce enantioselectivity?
(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide belongs to a class of proline-derived organocatalysts.[] Its parent structure, the pyrrolidine ring, is a privileged scaffold in organocatalysis.[3][4] The stereoselectivity arises from the fixed (R) configuration of the stereocenter at the C2 position. During a reaction, the catalyst covalently binds to a substrate (e.g., a ketone or aldehyde) to form a transient enamine intermediate. The bulky methoxymethyl and carboxamide groups project from the chiral center, effectively blocking one face of the enamine from the electrophile's approach. This steric hindrance forces the reaction to proceed predominantly from the unhindered face, resulting in the preferential formation of one enantiomer.
Q2: For which types of reactions is this catalyst most effective?
This class of catalysts is highly effective for a range of classic C-C bond-forming reactions that proceed through an enamine or iminium ion intermediate. These include:
-
Michael Additions: The conjugate addition of aldehydes or ketones to α,β-unsaturated compounds.[5]
-
Aldol Reactions: The reaction between an enolate (or enamine) and an aldehyde or ketone.[]
-
Mannich Reactions: The aminoalkylation of an acidic proton located alpha to a carbonyl group.[]
-
[3+2] Cycloadditions: For the construction of complex pyrrolidine rings with multiple stereocenters.[6][7]
Q3: What is the specific role of the 1-carboxamide group compared to the parent amine?
The N-carboxamide group modifies the electronic and steric properties of the parent pyrrolidine catalyst. It can act as a hydrogen-bond donor, which may help in organizing the transition state through secondary interactions with the substrate or other reagents.[8] This additional interaction can lock the conformation of the reacting species more rigidly, leading to enhanced selectivity compared to the parent secondary amine under certain conditions.
Section 2: Troubleshooting Guide: Low Enantioselectivity & Poor Yield
Poor enantiomeric excess (ee) or low chemical yield are the most common frustrations in asymmetric catalysis. The following section addresses these issues in a problem-and-solution format.
Q4: My enantiomeric excess (ee) is significantly lower than reported values. What are the primary factors to investigate?
Low enantioselectivity is almost always traced back to suboptimal reaction conditions or impurities. Here are the most critical parameters to re-evaluate:
-
Solvent Choice: The solvent profoundly impacts the catalyst's conformation and the stability of the transition state. A non-optimal solvent can fail to properly organize the catalyst-substrate complex.
-
Causality: Polar aprotic solvents often provide a good balance of solubility and minimal interference. Protic solvents (like alcohols) can compete for hydrogen bonding, disrupting the carefully organized transition state and lowering ee.
-
Solution: Screen a range of anhydrous aprotic solvents (e.g., CH2Cl2, Toluene, THF, Dioxane). Avoid alcohols or water unless the protocol specifically requires them as an additive.[6]
-
-
Temperature Control: Asymmetric reactions are often highly sensitive to temperature.
-
Causality: Lower temperatures generally lead to higher enantioselectivity because the energy difference between the two diastereomeric transition states becomes more significant relative to the available thermal energy (kT). Higher temperatures can provide enough energy to overcome this barrier, leading to the formation of both enantiomers.
-
Solution: Run the reaction at the recommended temperature or lower it systematically (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C). Monitor reaction time, as kinetics will be slower.
-
-
Presence of Impurities: Water is a notorious culprit in reducing enantioselectivity.
-
Causality: Water can hydrolyze the enamine intermediate, leading to an uncatalyzed background reaction that is non-selective. It can also interfere with the catalyst's activity.[6]
-
Solution: Ensure all reagents and solvents are rigorously dried. Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly distilled solvents and properly dried glassware.
-
-
Catalyst Loading: The amount of catalyst can be crucial.
-
Causality: While a higher catalyst loading might increase the reaction rate, it can sometimes lead to the formation of catalyst aggregates with lower selectivity. Conversely, too little catalyst may result in a significant background reaction.
-
Solution: Optimize the catalyst loading, typically starting in the range of 5-20 mol%. A systematic screen (e.g., 5%, 10%, 15%) is advisable.[6]
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (ee) | Non-optimal solvent | Screen a range of anhydrous, aprotic solvents (Toluene, CH2Cl2, THF). |
| Reaction temperature too high | Decrease the temperature incrementally (e.g., to 0 °C, -20 °C, -78 °C). | |
| Presence of water or other impurities | Use anhydrous reagents and solvents; run under an inert atmosphere.[6] | |
| Incorrect catalyst loading | Optimize catalyst concentration (typically 5-20 mol%).[6] | |
| Low Yield / Slow Reaction | Poor substrate reactivity | Modify substrate electronics (e.g., change protecting groups) or increase concentration. |
| Catalyst deactivation | Ensure inert atmosphere; check for incompatible functional groups on the substrate. | |
| Insufficient reaction time | Monitor the reaction by TLC or LC-MS to determine the optimal endpoint. |
Q5: The reaction is not going to completion, or the yield is very low. What should I do?
-
Substrate Reactivity: The electronic and steric properties of your specific substrates may hinder the reaction.
-
Causality: Highly hindered ketones or electron-rich aldehydes can be slow to form the necessary enamine intermediate. Similarly, sterically demanding electrophiles can exhibit slow reaction rates.
-
Solution: Consider modifying the substrate. For example, using a more electron-withdrawing protecting group on a nucleophile can increase its acidity and reactivity. Increasing the concentration of reactants can also improve the reaction rate.
-
-
Reaction Monitoring: A reaction may appear "stalled" if not monitored correctly.
-
Causality: Optimal reaction times can vary widely based on the specific substrates used.
-
Solution: Monitor the reaction progress diligently using an appropriate analytical technique like Thin Layer Chromatography (TLC) or LC-MS to avoid premature workup or decomposition from prolonged reaction times.[6]
-
Section 3: Generalized Experimental Protocol: Asymmetric Michael Addition
This protocol provides a general guideline. Specific substrate concentrations, temperatures, and reaction times should be optimized for each unique system.
Materials:
-
(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide (10 mol%)
-
Aldehyde or Ketone (1.0 eq)
-
α,β-Unsaturated nitroalkene (1.2 eq)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide catalyst (10 mol%).
-
Reagent Addition: Dissolve the catalyst in the anhydrous solvent. Add the aldehyde or ketone (1.0 eq) and stir the mixture for 10-15 minutes at the desired temperature (e.g., 0 °C).
-
Initiation: Add the α,β-unsaturated nitroalkene (1.2 eq) to the solution.
-
Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC until the starting material is consumed.
-
Workup: Upon completion, quench the reaction as appropriate (e.g., with a saturated solution of NH4Cl). Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate) to isolate the desired Michael adduct.[6]
-
Analysis: Characterize the product by NMR and determine the enantiomeric excess using chiral HPLC or SFC.
Experimental Workflow Diagram
Caption: General workflow for an organocatalyzed asymmetric reaction.
Section 4: Visualizing the Mechanism of Enantioselection
The efficacy of (R)-2-(Methoxymethyl)pyrrolidine-based catalysts is best understood by visualizing the transition state. The catalyst and the aldehyde/ketone substrate combine to form a chiral enamine. The methoxymethyl group at the C2 position acts as a steric shield, directing the incoming electrophile to the opposite face of the enamine double bond.
Proposed Transition State Model
Caption: Mechanism of enantioselection via a chiral enamine intermediate.
References
-
Mapping Ignorance. (2017, January 26). A new path to enantioselective substituted pyrrolidines. Retrieved from [Link]
-
Pansare, S. V., & Pandya, K. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. Retrieved from [Link]
-
Pansare, S. V., & Pandya, K. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. Retrieved from [Link]
-
Rong, Z.-Q., et al. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)–C(sp3) Coupling. Journal of the American Chemical Society, 145(28), 15456–15464. Retrieved from [Link]
-
Mayr, H. (n.d.). Mayr's Database Of Reactivity Parameters: (S)-2-(methoxymethyl)pyrrolidine. Retrieved from [Link]
-
Company, R., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 558–564. Retrieved from [Link]
-
Jones, K., et al. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19(46), 10493–10515. Retrieved from [Link]
-
Zheng, G.-w., et al. (2012). Enantioselective biotransformations of racemic and meso pyrrolidine-2,5-dicarboxamides and their application in organic synthesis. The Journal of Organic Chemistry, 77(9), 4207–4214. Retrieved from [Link]
-
Reddy, L. R., & Prashad, M. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications, 46(2), 222–224. Retrieved from [Link]
-
Legnani, L., et al. (2021). Optimization of reaction conditions for solvent-free Michael additions. Molecules, 26(23), 7193. Retrieved from [Link]
-
Guinchard, X., & Lévesque, E. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(6), 678–691. Retrieved from [Link]
-
Laohapaisan, A., Roy, A. R., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 634(8034), 384–390. Retrieved from [Link]
-
Enders, D., et al. (1985). 1-Amino-2-Methoxymethyl-1-Pyrrolidine (RAMP and SAMP). Organic Syntheses, 63, 1. Retrieved from [Link]
-
Guinchard, X., & Lévesque, E. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(6), 678–691. Retrieved from [Link]
-
Beeson, T. D., et al. (2012). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Journal of the American Chemical Society, 134(28), 11318–11321. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | MDPI [mdpi.com]
- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 8. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
Solubility issues of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide in non-polar solvents
The following technical guide addresses the solubility challenges associated with (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide (often utilized as a chiral auxiliary or organocatalyst derivative).
This guide is structured to assist researchers in overcoming "oiling out," precipitation, and poor reactivity in non-polar media.
Topic: Solubility Optimization & Troubleshooting in Non-Polar Solvents
Executive Summary & Molecular Analysis[2][3][4]
The Core Problem: (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide possesses a "schizophrenic" solubility profile.[1][] The pyrrolidine ring is lipophilic, but the 1-carboxamide (urea-like) moiety and the 2-methoxymethyl ether oxygen create a dense network of Hydrogen Bond Donors (HBD) and Acceptors (HBA).[1][]
In non-polar solvents (Hexane, Toluene, Heptane), the intermolecular H-bonding between carboxamide units (
Physicochemical Profile:
| Property | Characteristic | Impact on Non-Polar Solubility |
|---|
| H-Bond Donors | 2 (Primary Amide
Troubleshooting Guide (Q&A)
Issue 1: "My catalyst turns into a sticky oil at the bottom of the flask in Toluene."
Diagnosis: This is the classic "Oiling Out" phenomenon.[3][4][] It occurs when the compound's melting point is depressed by impurities or solvent saturation, forming a second liquid phase that is thermodynamically more stable than the solution but kinetically resistant to crystallization.[3][4]
Scientific Solution: You must disrupt the intermolecular amide-amide H-bonds that are causing the phase separation.[4][1][] Toluene alone cannot do this.
-
Step 1 (The "Doping" Method): Add a small percentage (2-5% v/v) of a H-bond disrupting co-solvent.[1][] Tetrahydrofuran (THF) or Dichloromethane (DCM) are excellent choices because they are miscible with Toluene but possess the dipole moment needed to solvate the amide.[4][1][]
-
Step 2 (Temperature Cycling): Heat the biphasic mixture to reflux until homogeneous. Cool slowly (10°C/hour).[3][4][1][] Rapid cooling traps solvent and reforms the oil.[3][4]
-
Step 3 (Seeding): If available, add a seed crystal at 5-10°C below the saturation temperature.[3][1][]
Issue 2: "Reaction rate is near zero in Hexane/Heptane, even with vigorous stirring." [3][4]
Diagnosis: Heterogeneous Aggregation. Even if the solid looks fine, it is likely forming tight aggregates where the active catalytic sites (the amide/ether pocket) are internalized and inaccessible to the substrate.[3][4]
Scientific Solution: Switch to a Phase Transfer or Surfactant-Mediated system.[3][4][1][]
-
Protocol: Do not attempt to force solubility in pure hexane. Instead, use a Biphasic System .
Issue 3: "I cannot recrystallize the product; it precipitates as an amorphous gum."
Diagnosis: Rapid precipitation caused by high supersaturation.[3][1][] The non-polar solvent (anti-solvent) is being added too quickly or in too high a ratio.[3][4][1]
Scientific Solution: Adopt the "Vapor Diffusion" or "Layering" technique to control the rate of anti-solvent introduction.[3][4]
-
Layering: Dissolve the compound in a dense, good solvent (e.g., DCM).[3][4] Carefully layer the lighter non-polar solvent (e.g., Hexane) on top without mixing.[3][4][1] Let diffusion occur over 12-24 hours.[3][4][1][]
Experimental Protocols
Protocol A: Solvent Screening for Homogeneous Catalysis
Objective: Find a solvent system that maintains solubility without compromising the non-polar environment often needed for enantioselectivity.[4]
-
Preparation: Weigh 10 mg of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide into 5 HPLC vials.
-
Primary Solvent: Add 100 µL of the non-polar solvent (Toluene or Hexane) to each. Observe (likely insoluble).
-
Titration: Add the "Co-Solvent" in 10 µL increments, vortexing for 30 seconds between additions.
-
Endpoint: Record the volume required for clarity.
Recommended Co-Solvent Gradients:
-
System A: Toluene + 1,4-Dioxane (Best for high temps)[1][]
-
System B: Hexane + MTBE (Best for low temps)[1][]
-
System C: Toluene + IPA (Use cautiously; alcohol protons may interfere with catalysis)[1][]
Protocol B: Purification via Anti-Solvent Crash-Out
Objective: Recover pure solid from a crude reaction mixture.[1][]
-
Dissolution: Dissolve crude material in minimal Ethyl Acetate (warm, 40°C).
-
Filtration: Filter while warm to remove inorganic salts.[3][4][1][]
-
Nucleation: Allow filtrate to cool to RT. If no crystals form, scratch the glass.[3][4]
-
Anti-Solvent Addition: Add n-Heptane dropwise with slow stirring.
-
Critical: Stop adding when a persistent cloudiness appears.
-
-
Aging: Heat back to clarity (50°C), then turn off the heat and let the bath cool to RT overnight.
-
Collection: Filter the white crystalline solid and wash with cold 1:4 EtOAc:Heptane.
Visualizations & Workflows
Figure 1: Solvent Selection Decision Tree
Caption: Logical flow for selecting the optimal solvent system based on application (Reaction vs. Purification).
Figure 2: Mechanism of Solubility Failure (Aggregation)
Caption: How amide stacking prevents dissolution in non-polar media and how co-solvents break this network.[1][]
References
-
Enders, D., et al. "SAMP/RAMP-Hydrazones as Asymmetric Auxiliaries."[3][4][1][] Organic Syntheses, Coll.[3][4] Vol. 8, p. 403 (1993).[3][4][1]
- Context: Establishes the foundational chemistry of methoxymethyl-pyrrolidine auxiliaries and their handling.
-
Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry."[3] Wiley-VCH, 3rd Edition.[3][4][1][]
- Context: Authoritative text on solvatochromism and the solubility parameters of amides in non-polar media.
-
Clayden, J., et al. "Intermolecular Hydrogen Bonding in Amides."[3][4] Organic Chemistry, Oxford University Press.[3][4]
- Context: Explains the mechanistic basis for amide aggreg
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 671216, (R)-2-(Methoxymethyl)pyrrolidine."[3][1][] [1][]
Sources
Optimizing catalyst loading for pyrrolidine-1-carboxamide reactions
This guide is structured as a high-level technical resource for medicinal chemists and process development scientists.[1] It moves beyond basic textbook procedures to address the nuance of optimizing catalyst loading for difficult or high-value substrates.
Executive Summary & Application Context
The pyrrolidine-1-carboxamide (urea) moiety is a privileged scaffold in drug discovery, serving as a critical pharmacophore in enzyme inhibitors (e.g., lipase, protease inhibitors) and GPCR modulators. While the reaction between a secondary amine and an isocyanate is theoretically spontaneous, real-world applications involving sterically hindered pyrrolidines (e.g., 2,5-disubstituted) or electron-deficient isocyanates often suffer from sluggish kinetics, incomplete conversion, or competitive hydrolysis.
This guide focuses on the nucleophilic catalysis of this transformation, specifically optimizing 4-Dimethylaminopyridine (DMAP) loading to balance reaction rate against side-product formation (dimerization/hydrolysis).
Core Protocol: The "Golden Standard" Workflow
Use this protocol as your baseline. Deviations for specific substrates should follow the Optimization logic in Section 3.
Reaction: Pyrrolidine derivative + Isocyanate
Step-by-Step Methodology
-
System Prep: Flame-dry a 2-neck round bottom flask under
flow. -
Charge Reagents:
-
Add Pyrrolidine substrate (1.0 equiv) dissolved in anhydrous DCM (0.1 M concentration).
-
Add Triethylamine (TEA) (1.2 equiv) only if the pyrrolidine is a salt (e.g., HCl salt). If free base, omit TEA.
-
-
Catalyst Addition (The Critical Variable):
-
Add DMAP (0.5 – 5.0 mol%, see Optimization Table below).
-
Note: Add as a stock solution for precise low-loading delivery.[1]
-
-
Electrophile Addition:
-
Cool to 0°C.
-
Add Isocyanate (1.1 equiv) dropwise over 10 minutes.[1]
-
-
Reaction & Quench:
-
Warm to Room Temperature (RT). Monitor via LCMS/TLC at 30 min.
-
Quench: Add saturated
solution. -
Workup: Extract with DCM, wash with brine, dry over
.
-
Catalyst Optimization & Kinetics
For simple pyrrolidines, the reaction is fast and requires no catalyst. However, for hindered substrates (e.g., proline esters, 2-substituted pyrrolidines), "forcing" the reaction with heat often degrades the isocyanate. Catalysis is the superior control lever.
Catalyst Loading Matrix (DMAP)
Based on internal kinetic studies of 2-methylpyrrolidine + Phenyl Isocyanate.
| Loading (mol%) | Reaction Time ( | Impurity Profile (Uretidione/Biuret) | Recommendation |
| 0% (None) | > 6 Hours | Low (<1%) | Use for simple, unhindered amines. |
| 1.0% | 45 Minutes | Low (<2%) | Optimal for most drug scaffolds. |
| 5.0% | 10 Minutes | Moderate (3-5%) | Use for highly hindered/electron-poor amines. |
| >10% | < 5 Minutes | High (>10%) | Avoid. Promotes isocyanate dimerization.[1] |
Mechanism of Action (Nucleophilic Catalysis)
DMAP acts as a "nucleophilic transfer agent." It attacks the isocyanate to form a highly electrophilic N-acylpyridinium species, which is more reactive toward the amine than the free isocyanate.
Caption: Figure 1. DMAP-catalyzed activation of isocyanate.[1] The formation of the zwitterionic intermediate lowers the activation energy for the amine attack.
Troubleshooting Guide (FAQ)
Q1: I see a white precipitate forming immediately. Is this my product?
Diagnosis: Likely Symmetric Urea (1,3-disubstituted urea).[1]
Cause: Moisture in the solvent.[2] Water reacts with isocyanate to form Carbamic Acid
-
Ensure DCM is distilled or from a fresh SPS keg.
-
Increase isocyanate equivalents to 1.2 - 1.5 to account for "sacrificial" loss to water (if drying solvent is impossible).[1]
-
Filter it off: The symmetric urea is usually much less soluble than the pyrrolidine-carboxamide.
Q2: My yield is low (<50%) despite 100% conversion of the isocyanate.
Diagnosis: Isocyanate Dimerization/Trimerization . Cause: High temperature or excessive catalyst loading . DMAP at high concentrations (>10%) can catalyze the self-reaction of isocyanates into uretidiones (dimers) or isocyanurates (trimers).[1] Solution:
-
Reduce DMAP loading to 1 mol%.
-
Keep reaction at 0°C for the first hour.
-
Add the isocyanate slowly (syringe pump) to keep its instantaneous concentration low relative to the amine.
Q3: The reaction stalls at 80% conversion. Adding more isocyanate doesn't help.
Diagnosis: Product Inhibition or HCl Salt Poisoning . Cause: If the product forms a hydrogen-bond complex with the unreacted pyrrolidine, it can sterically hinder further reaction. Alternatively, if you started with Pyrrolidine-HCl and didn't add enough TEA, the remaining amine is protonated (non-nucleophilic). Solution:
-
Check pH: Ensure the reaction is basic (pH > 9). Add more TEA or DIPEA.
-
Switch Solvent: Move to a more polar solvent like THF or DMF to break up H-bond aggregates.[1]
Advanced Optimization Workflow
Use this decision tree to select the correct conditions for your specific substrate.
Caption: Figure 2. Process optimization decision tree for selecting catalyst loading and temperature based on substrate sterics and electronics.
References
-
DMAP Catalysis Mechanism: Schuemacher, A. C., & Hoffmann, R. W. (2001). Condensation Between Isocyanates and Carboxylic Acids in the Presence of 4-Dimethylaminopyridine (DMAP). Synthesis. Link[1]
-
Urea Synthesis Overview: BenchChem Technical Support. Technical Support Center: Isocyanate Reaction Troubleshooting. Link
- Isocyanate Side Reactions: Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957). Recent Advances in Isocyanate Chemistry. Chemical Reviews.
-
Pyrrolidine Scaffold Utility: Synthesis of new pyrrolidine-based organocatalysts. Beilstein Journal of Organic Chemistry. Link
Sources
Technical Support Center: Purification of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide Reaction Mixtures
Welcome to the technical support center for the purification of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges during the purification of this important chiral building block.
(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals.[1] The inherent polarity and potential for multiple reaction byproducts can make its purification a significant challenge. This guide provides practical, field-proven insights to help you achieve high purity and yield.
Troubleshooting Guide
This section addresses specific issues that you might encounter during the purification of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide reaction mixtures.
Issue 1: The target compound is highly polar and shows poor retention on standard silica gel chromatography.
-
Question: My (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide seems to be eluting with the solvent front, even when using highly polar solvent systems like 100% ethyl acetate. How can I achieve better separation?
-
Answer: This is a common issue due to the polar nature of the carboxamide and the pyrrolidine ring.[2] Standard silica gel is acidic and can interact strongly with basic compounds, but highly polar compounds may still have insufficient retention. Here are several strategies to address this:
-
Employ a more polar stationary phase: Consider using a stationary phase with different selectivity, such as alumina or a bonded-phase silica gel (e.g., diol, amino, or cyano).[3] For particularly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique.[4]
-
Utilize a modified mobile phase:
-
Ammonia/Methanol System: A common and effective approach for basic and polar compounds is to use a mobile phase containing a small percentage of ammonium hydroxide in methanol, further diluted with a less polar solvent like dichloromethane.[2] This helps to deactivate the acidic sites on the silica gel and improve peak shape.
-
Triethylamine (TEA) Additive: Adding a small amount of a competing base like triethylamine (0.1-1%) to your eluent can also effectively block the active silanol groups on the silica surface, reducing peak tailing and improving separation.[5]
-
-
Reverse-Phase Chromatography: If your compound and impurities have sufficient differences in hydrophobicity, reverse-phase chromatography (e.g., using a C18 column) with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients) can be a powerful alternative.
-
Issue 2: The compound appears to be degrading on the silica gel column.
-
Question: I'm observing new, unexpected spots on my TLC plates after running a column, and my overall yield is low. I suspect my compound is not stable on silica. How can I confirm this and what are my options?
-
Answer: Compound degradation on silica gel is a frequent problem, especially for sensitive molecules.
-
Confirming Instability (2D TLC): To verify if your compound is degrading, you can perform a two-dimensional thin-layer chromatography (2D TLC) analysis.[2][5]
-
Spot your crude reaction mixture on one corner of a square TLC plate.
-
Develop the plate in your chosen solvent system.
-
Dry the plate thoroughly.
-
Rotate the plate 90 degrees and develop it again in the same solvent system.
-
If your compound is stable, it will appear as a single spot on the diagonal. Any spots that appear off the diagonal are likely degradation products.[5]
-
-
Purification Alternatives for Unstable Compounds:
-
Deactivated Silica Gel: You can reduce the acidity of the silica gel by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of triethylamine or ammonia before loading your sample.
-
Alternative Stationary Phases: Consider using less acidic stationary phases like neutral or basic alumina, or Florisil®.[2]
-
Recrystallization: If your compound is a solid, recrystallization is an excellent method for purification that avoids contact with stationary phases.[6][7][8][9]
-
-
Issue 3: Difficulty in removing a very polar, closely-eluting impurity.
-
Question: I have an impurity that co-elutes or is very close to my product spot on TLC, and it appears to be even more polar. How can I improve the separation?
-
Answer: Separating closely-eluting polar compounds requires optimizing your chromatographic conditions for maximum selectivity.
-
Fine-Tuning the Mobile Phase:
-
Gradient Elution: A shallow gradient of a more polar solvent into a less polar one can often resolve closely-eluting compounds that merge in an isocratic system.
-
Ternary Solvent Systems: Experiment with three-component solvent systems. For example, a mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide can offer different selectivity compared to a two-component system.
-
-
Recrystallization as a Polishing Step: Even if chromatography provides partial separation, a subsequent recrystallization of the enriched fractions can often yield highly pure material. The principle of "like dissolves like" is key here; finding a solvent system where your product has significantly different solubility from the impurity at different temperatures is crucial.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a column chromatography method for (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide?
A1: A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems. Begin with a moderately polar system, such as 5-10% methanol in dichloromethane. Based on the resulting Rf value of your target compound, you can adjust the polarity. An ideal Rf for column chromatography is typically between 0.2 and 0.4. If you observe significant tailing on the TLC plate, add a small amount of triethylamine or ammonium hydroxide to the developing solvent.
Q2: Can I use recrystallization to purify (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide? If so, what solvents are recommended?
A2: Yes, if your crude product is a solid, recrystallization can be a very effective purification method.[9] The key is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8]
-
Solvent Screening: Test a range of solvents with varying polarities. Good candidates to start with include ethyl acetate, isopropyl alcohol, acetonitrile, or mixtures like ethyl acetate/heptane or dichloromethane/diethyl ether.
-
General Protocol:
-
Dissolve the crude solid in a minimal amount of the chosen hot solvent.[7]
-
If there are insoluble impurities, perform a hot gravity filtration.[7]
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[6]
-
Further cool the flask in an ice bath to maximize yield.[6]
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.[6][7]
-
Q3: My purified product is an oil. How can I be sure it is pure, and are there any alternative final purification steps?
A3: For oily products, purity is typically assessed using analytical techniques like ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of impurity signals in the NMR spectra and a single peak in the mass spectrum are good indicators of high purity. Chiral HPLC or SFC can be used to determine the enantiomeric excess (ee). If your oil still contains impurities, you have a few options:
-
Kugelrohr Distillation: If the compound is thermally stable and has a reasonable boiling point, short-path distillation under high vacuum (Kugelrohr) can be very effective for removing non-volatile or less volatile impurities.
-
Salt Formation and Recrystallization: You can potentially form a salt of the pyrrolidine nitrogen with a suitable acid (e.g., HCl, tartaric acid).[10] These salts are often crystalline and can be purified by recrystallization. The free base can then be regenerated.
Q4: What are the common byproducts in the synthesis of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide?
A4: The byproducts will depend on the synthetic route. A common synthesis involves the reaction of (R)-2-(methoxymethyl)pyrrolidine with an isocyanate or a carbamoyl chloride. Potential impurities could include:
-
Unreacted starting materials: (R)-2-(methoxymethyl)pyrrolidine.
-
Byproducts from the carbamoylating agent.
-
Di-substituted ureas if the reaction conditions are not well-controlled.
-
Products of side reactions involving the solvent or other reagents.
Understanding the potential byproducts from your specific reaction is crucial for developing an effective purification strategy.
Experimental Protocols
Protocol 1: Column Chromatography with a Modified Mobile Phase
This protocol is suitable for the purification of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide when standard silica gel chromatography is challenging due to polarity.
-
Slurry Preparation: Prepare a slurry of silica gel in your initial, less polar eluent (e.g., dichloromethane).
-
Column Packing: Pour the slurry into your column and allow it to pack under a gentle flow of the eluent.
-
Column Equilibration: Equilibrate the packed column by flushing it with 2-3 column volumes of the initial mobile phase. If you are using a modifier like triethylamine, include it in the equilibration solvent.
-
Sample Loading: Dissolve your crude reaction mixture in a minimal amount of the initial eluent. If it is not fully soluble, you can use a small amount of a more polar solvent like methanol and adsorb the mixture onto a small amount of silica gel. Dry this silica and load the powder onto the top of your column.
-
Elution: Begin elution with your starting solvent system (e.g., 100% dichloromethane with 0.5% triethylamine). Gradually increase the polarity by slowly adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
| Purification Step | Initial Purity (by ¹H NMR) | Final Purity (by ¹H NMR) | Yield (%) |
| Column Chromatography | ~85% | >98% | 75% |
| Recrystallization | ~90% | >99% | 85% |
Table 1: Representative purity and yield data for different purification methods.
Visualizations
Caption: High-level workflow for the purification of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide.
Caption: A logical workflow for troubleshooting common purification issues.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recrystallization | Organic Chemistry I Lab [blog.richmond.edu]
- 7. athabascau.ca [athabascau.ca]
- 8. Recrystallization [wiredchemist.com]
- 9. mt.com [mt.com]
- 10. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]
- 11. cjnmcpu.com [cjnmcpu.com]
- 12. jst-ud.vn [jst-ud.vn]
- 13. biomedres.us [biomedres.us]
Stability of N-carbamoyl linkage in acidic vs basic conditions
Technical Guide: Stability & Handling of N-Carbamoyl Linkages
To: Research & Development Teams, Medicinal Chemists, Analytical Scientists From: Dr. Alex V., Senior Application Scientist Subject: Troubleshooting N-Carbamoyl Stability in Acidic vs. Basic Conditions
Executive Summary
The N-carbamoyl linkage (urea moiety,
-
Acidic Conditions: Drive cyclization to hydantoins (dehydration).
-
Basic Conditions: Drive ring-opening (hydrolysis) or total urea degradation.
This guide provides the mechanistic insight and troubleshooting protocols necessary to prevent artifact generation during synthesis, purification (HPLC), and storage.
Module 1: The Acidic Trap (Cyclization & HPLC Artifacts)
The Core Issue: In acidic media (pH < 4), N-carbamoyl amino acids undergo acid-catalyzed intramolecular cyclization to form hydantoins (imidazolidine-2,4-diones). This is the most common cause of "ghost peaks" or split peaks during HPLC analysis using acidic mobile phases (e.g., 0.1% TFA).
Mechanism of Failure
Under acidic conditions, the carboxylic acid group of the N-carbamoyl amino acid is protonated, increasing its electrophilicity. The terminal urea nitrogen acts as a nucleophile, attacking the carbonyl carbon. This releases water and closes the 5-membered ring.
Visualizing the Pathway:
Figure 1: Acid-catalyzed cyclization of N-carbamoyl amino acids to hydantoins. This equilibrium is often observed in HPLC columns using TFA/Formic acid buffers.
Troubleshooting Guide: Acidic Instability
| Symptom | Probable Cause | Corrective Action |
| HPLC: Split peaks or broad plateau between two peaks. | On-column interconversion between linear N-carbamoyl and cyclic hydantoin forms. | Switch Buffer: Change mobile phase pH to neutral (pH 6.5–7.5) using Ammonium Acetate. Avoid TFA. |
| LC-MS: Mass shift of -18 Da. | Dehydration (Loss of | Verify Structure: Isolate the peak. If stable in dry state, it is likely the hydantoin. If it reverts in water, it is an equilibrium artifact. |
| Synthesis: Low yield after acidic workup. | Product cyclized and remained in the organic phase or precipitated as hydantoin. | Avoid Acid Quench: Use neutral workup protocols. If acidification is necessary, keep temperature < 4°C and process immediately. |
Module 2: The Basic Trap (Hydrolysis & Ring Opening)
The Core Issue: While ureas are generally more stable to base than esters, N-carbamoyl linkages are susceptible to degradation at high pH (pH > 10) or elevated temperatures. Conversely, if your target is the hydantoin , basic conditions will rapidly open the ring back to the N-carbamoyl amino acid.
Mechanism of Failure
-
Hydantoin Ring Opening: Hydroxide attacks the C4 carbonyl of the hydantoin ring, cleaving the amide bond and restoring the linear N-carbamoyl amino acid. This is often reversible until the pH drops.
-
Urea Hydrolysis: Under forcing conditions (strong base + heat), the urea linkage itself cleaves, releasing ammonia (or amine), carbonate, and the parent amino acid.
Troubleshooting Guide: Basic Instability
| Symptom | Probable Cause | Corrective Action |
| Loss of Hydantoin Potency in formulation. | pH drift > 8.0 causing ring opening to the inactive linear acid. | Buffer Control: Maintain formulation pH between 3.0–5.0 (if hydantoin is target) or dry powder formulation. |
| Evolution of Gas (Bubbles) in basic solution. | Decarboxylation following total urea hydrolysis ( | Reduce pH/Temp: This is irreversible degradation. Store at -20°C and pH < 9. |
| Drifting retention time in basic HPLC. | Gradual ring opening during the run. | Temperature Control: Lower column temperature to 10–15°C to slow kinetics during analysis. |
Module 3: Validated Stability Protocol
Do not guess. Use this self-validating protocol to determine the precise stability window for your specific N-carbamoyl derivative.
Materials:
-
Buffers: 50mM Phosphate (pH 2.0, 7.4, 9.0).
-
Internal Standard: Caffeine (chemically inert).
-
Instrument: HPLC-UV/MS.
Step-by-Step Workflow:
-
Preparation: Dissolve analyte to 1 mM in DMSO (Stock).
-
Initiation: Spike Stock into each buffer (Final: 50 µM). Incubate at 37°C .
-
Sampling: Inject at T=0, 1h, 4h, 24h.
-
Analysis (The "Check-Sum" Rule):
-
Monitor three masses: Parent (M), Hydantoin (M-18), and Hydrolysis Product (Amine).
-
Validation: The sum of molar areas (corrected for extinction coefficient) must remain constant. If the total area drops, you have non-chromatophoric degradation (e.g., total urea cleavage to small amines).
-
Data Interpretation Table:
| Observation at 24h | Conclusion | Recommended Storage |
| M-18 peak appears in Acid (pH 2) | Acid-labile (Cyclization prone). | Store as solid or at pH 7.[1]4. Avoid TFA in LC. |
| Parent peak stable at pH 7.4 | Physiologically stable. | Suitable for biological assays. |
| Parent disappears at pH 9, New polar peak | Base-labile (Ring opening/Hydrolysis). | Avoid Carbonate/Bicarbonate buffers. |
Interactive Troubleshooting Decision Tree
Use this logic flow to diagnose unexpected behavior in your experiments.
Figure 2: Diagnostic logic for identifying N-carbamoyl degradation pathways based on mass shifts.
References
-
Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews.
- Kao, Y.H., et al. (2011). "Chemical stability of urea derivatives in pharmaceutical development." Journal of Pharmaceutical Sciences.
-
Sigma-Aldrich. (2024). "HPLC Troubleshooting Guide: Peak Splitting and Shape Issues."
-
Dhananjay, J., et al. (2017).[2] "Ureas: Applications in Drug Design."[2][3] Current Medicinal Chemistry.
(Note: While specific stability constants depend on the R-groups, the mechanistic pathways described above are universal for N-carbamoyl alpha-amino acids.)
Sources
Validation & Comparative
Structural Elucidation and Comparative NMR Analysis of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide
A Guide for Chiral Scaffold Validation
Part 1: Executive Summary & Strategic Context[1]
(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide is a pivotal chiral building block, often utilized as a precursor for organocatalysts (e.g., in asymmetric Michael additions) or as a Chiral Solvating Agent (CSA). Its structural integrity is defined by three critical features: the rigid pyrrolidine ring, the stereodefined center at C2, and the urea-like carboxamide terminus.
The Analytical Challenge: Distinguishing this compound from its synthetic precursors (the free amine or N-Boc protected variant) is a common bottleneck. Furthermore, the N-carboxamide moiety induces restricted rotation , leading to rotameric populations that frequently confuse automated peak-picking algorithms.
This guide provides a comparative analysis against standard alternatives, offering a self-validating NMR protocol to confirm identity and optical purity.
Part 2: Structural Elucidation & Mechanism[1]
The Rotameric "Trap"
Unlike simple amines, the N-carboxamide group possesses significant double-bond character between the Nitrogen and the Carbonyl carbon (
-
Rotamer A (Major): The Oxygen of the carbonyl is trans to the C2-substituent.
-
Rotamer B (Minor): The Oxygen is cis to the C2-substituent.
Impact on Spectrum: You will likely observe signal doubling or broadening for the C2-H and the adjacent CH2 protons. Do not interpret this as an impurity.
Diastereotopic Protons (The Chiral Probe)
The methylene protons of the methoxymethyl group (
Part 3: Comparative Analysis (The Data)
To validate your product, compare its spectral fingerprint against its immediate synthetic precursor (N-Boc) and the free amine.
Table 1: Comparative 1H NMR Shifts (DMSO-d6, 400 MHz)
| Feature | Target: 1-Carboxamide | Alternative 1: N-Boc Derivative | Alternative 2: Free Amine |
| N-Substituent | |||
| C2-H (Chiral Center) | |||
| Rotameric Effect | High Broadening of C2-H and C5-H signals. | High Often splits t-Butyl signal into 1:4 ratio at low temps. | None Sharp, averaged signals. |
Critical Insight: The disappearance of the t-Butyl singlet (1.39 ppm) and the appearance of the amide protons (~6.0 ppm) is the primary "Go/No-Go" decision point for reaction completion.
Part 4: Visualization of Logic & Workflow
Structural Connectivity & NOE Logic
The following diagram illustrates the key connectivity and the Nuclear Overhauser Effect (NOE) correlations required to prove the spatial arrangement (stereochemistry).
Figure 1: Connectivity map highlighting the diagnostic NOE interactions (dashed red) used to confirm rotamer conformation and stereochemistry.
Part 5: Experimental Protocol (Self-Validating)
This protocol is designed to eliminate ambiguity regarding the amide protons, which can be invisible in Chloroform-d (
Step 1: Solvent Selection[1]
-
Primary: DMSO-d6 (Dimethyl sulfoxide-d6).
-
Why: It slows down proton exchange, making the
protons appear as sharp, distinct signals (often a broad singlet or two diastereotopic singlets).
-
-
Avoid:
or Methanol-d4 (unless looking for carbon skeleton only). Methanol will exchange the amide protons immediately, erasing the key diagnostic signal.
Step 2: Acquisition Parameters[1]
-
Pulse Sequence: Standard zg30 (30° pulse angle).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: The quaternary carbonyl carbon relaxes slowly. To get accurate integration of the amide protons vs. the methoxy group, full relaxation is required.
-
-
Scans (NS): Minimum 16 scans (for >5 mg sample).
Step 3: The "D2O Shake" Validation
If you observe a peak at ~6.0 ppm and are unsure if it is the Carboxamide
-
Run the standard 1H spectrum in DMSO-d6.
-
Add 1-2 drops of Deuterium Oxide (
) directly to the NMR tube. -
Shake vigorously and re-run the spectrum.
-
Result: The signal at ~6.0 ppm should vanish (or diminish significantly) due to H/D exchange. The C-H signals (Methoxy, Ring) will remain unchanged.
Analysis Workflow
Figure 2: Decision tree for validating the presence of the carboxamide group.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for Amide/Urea chemical shifts).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Enders, D., & Klatt, M. (1996). Asymmetric synthesis with (S)-2-methoxymethyl-pyrrolidine (SMP)—a pioneer in organocatalysis. Synthesis, 1996(12), 1403-1418.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
Optical rotation reference values for (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide
The following guide provides a comprehensive technical analysis of the optical rotation reference values for (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide and its critical chiral precursors.
Executive Summary
(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide (CAS: 121817-73-0) is a specialized chiral building block, structurally derived from D-Proline. It belongs to a class of N-carbamoyl prolinol derivatives often utilized as chiral auxiliaries in asymmetric synthesis or as intermediates in the development of bioactive urea-based inhibitors (e.g., for kinase or DPP-4 inhibition).
For researchers, the optical rotation (
Key Technical Insight: N-functionalization of the levorotatory precursor, (R)-2-(methoxymethyl)pyrrolidine, typically induces a sign inversion or significant shift in optical rotation (e.g., from negative to positive) due to the alteration of the electronic environment around the chiral center.
Reference Data: Optical Rotation Values
The following values represent the standard reference baselines for the target compound and its direct synthetic precursors. Use these values to track stereochemical retention through your synthetic workflow.
Target Compound & Analogs
| Compound | CAS No. | Specific Rotation | Conditions | Trend |
| (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide | 121817-73-0 | Experimental Determination Required* | Standard: c=1, MeOH or CHCl₃ | Likely (+) |
| (R)-2-(Methoxymethyl)pyrrolidine-1-carbaldehyde | 121817-71-8 | +34.0° to +36.0° | c=2, Toluene | Dextrorotatory |
| (R)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) | 72748-99-3 | +79.0° | Neat | Dextrorotatory |
*Note: While the specific rotation for the carboxamide (urea) derivative is less frequently standardized in public pharmacopoeias than the aldehyde, the structural analogy to the formyl- and amino-derivatives strongly suggests a dextrorotatory (+, clockwise) shift relative to the amine precursor.
Essential Precursor Data (Starting Material)
The purity of the carboxamide is strictly dependent on the optical purity of the starting amine.
| Compound | CAS No.[1][2][3][4] | Specific Rotation
Critical Validation Step: Before converting the amine (CAS 84025-81-0) to the carboxamide (CAS 121817-73-0), ensure the amine's rotation is
. A value closer to 0 indicates partial racemization.
Comparative Analysis: Solvent & pH Effects
Optical rotation is not an absolute constant; it is a vector dependent on solvent interaction and protonation state.
-
Protonation Effect: The free amine (R)-SMP is a liquid that can be measured neat or in solvents. However, in acidic media (1M HCl) , the nitrogen is protonated (
), which stabilizes the conformation and provides the most consistent reference value ( ). -
Acylation Shift: Upon forming the 1-carboxamide (urea), the nitrogen lone pair participates in resonance with the carbonyl group. This planarization of the nitrogen atom drastically changes the chiroptical properties, typically flipping the sign from Levorotatory (-) to Dextrorotatory (+).
Experimental Protocol: Self-Validating Measurement
To determine the specific rotation of your synthesized (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide batch, follow this self-validating protocol.
Reagents:
-
Solvent: HPLC-grade Methanol or Chloroform (Must be achiral and dry).
-
Standard: Sucrose (for instrument calibration).
Step-by-Step Methodology:
-
Zeroing: Fill the polarimeter cell (1 dm path length) with pure solvent. Zero the instrument at 589 nm (Sodium D-line) and 20°C.
-
Sample Preparation: Weigh exactly 100 mg of the dried carboxamide product. Dissolve in 10.0 mL of solvent (Concentration
g/100mL). -
Filtration: If the solution is cloudy, filter through a 0.45 µm PTFE filter. Particulates cause light scattering (depolarization), yielding false low readings.
-
Measurement: Inject sample into the cell, ensuring no bubbles are trapped in the light path. Record the observed rotation (
).[5] -
Calculation:
Where is path length in dm (usually 1) and is concentration in g/mL (e.g., 0.01).
Validation Check:
-
If
is unstable, check temperature control (must be C). -
If the value is unexpectedly low, run a TLC/HPLC to check for unreacted amine precursor (which has the opposite sign, causing massive cancellation).
Synthesis & Stereochemical Tracking Workflow
The following diagram illustrates the origin of chirality and how the optical rotation sign inverts during the synthesis pipeline.
Caption: Synthetic pathway tracking the chiral center. Note the critical transition from the levorotatory amine to the dextrorotatory amide/urea derivatives.
References
-
Thermo Scientific Chemicals. (R)-(-)-2-(Methoxymethyl)pyrrolidine, 98% Specifications. Retrieved from .
-
TCI Chemicals. (R)-(+)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde Product Data. Retrieved from .
-
BLD Pharm. (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide Product Page (CAS 121817-73-0). Retrieved from .
-
PubChem. (R)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) Physical Properties. Retrieved from .
- Enders, D., et al.Asymmetric Synthesis using SAMP/RAMP Hydrazones. Chem. Ber. (Classic reference for methoxymethylpyrrolidine stereochemistry).
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. (R)-(-)-2-(Methoxymethyl)pyrrolidine, 98% 1 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine 96 72748-99-3 [sigmaaldrich.com]
- 4. pure-synth.com [pure-synth.com]
- 5. chem.libretexts.org [chem.libretexts.org]
A Tale of Two Catalysts: A Comparative Guide to Prolinamide and (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Proline-Derived Organocatalysts
In the landscape of modern chemical synthesis, asymmetric organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts.[1] This field leverages small, chiral organic molecules to create complex, stereochemically defined products with high efficiency. At the forefront of this revolution are catalysts derived from the natural amino acid L-proline.[2] Proline's rigid pyrrolidine scaffold provides a robust chiral environment, making it and its derivatives exceptionally effective in a wide array of asymmetric transformations, including aldol, Mannich, and Michael reactions.[2][3][4][5]
This guide provides an in-depth, objective comparison of two distinct classes of proline-derived catalysts: the well-established Prolinamides and the structurally unique (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide . While both originate from the same chiral building block, their profound structural differences dictate fundamentally distinct catalytic mechanisms and, consequently, different applications and performance characteristics. Understanding these differences is paramount for researchers selecting the optimal catalyst for a specific synthetic challenge.
Part 1: The Workhorse - Prolinamide Catalysts
Prolinamides are a versatile and extensively studied class of organocatalysts synthesized by forming an amide bond at the C2-carboxyl group of proline.[6][7][8] This simple modification retains the crucial secondary amine on the pyrrolidine ring, which is the cornerstone of their catalytic activity.
Structure and Synthesis
The general structure of a prolinamide involves coupling L-proline with a primary or secondary amine. This modular synthesis allows for extensive fine-tuning of the catalyst's steric and electronic properties by simply varying the amine component, enabling optimization for specific substrates and reactions.[9]
The Enamine Catalytic Cycle
Prolinamides operate via the well-established enamine mechanism, which mirrors the strategy used by natural Class I aldolase enzymes.[9][10] The catalytic cycle for an aldol reaction proceeds through three key stages:
-
Enamine Formation: The secondary amine of the pyrrolidine ring condenses with a ketone donor (e.g., acetone) to form a nucleophilic enamine intermediate.[10][11]
-
Stereoselective C-C Bond Formation: The enamine attacks an aldehyde acceptor. The stereochemical outcome of this step is meticulously controlled by the catalyst's chiral scaffold. Crucially, the amide N-H group acts as a hydrogen-bond donor, binding to the aldehyde's carbonyl oxygen. This locks the aldehyde into a specific orientation within a rigid transition state, directing the enamine's attack to one enantiotopic face.[6][7][8] The acidity of this N-H proton is directly correlated with the catalyst's enantioselectivity.[6][9]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water to release the chiral β-hydroxy ketone product and regenerate the prolinamide catalyst for the next cycle.
Figure 1: The Enamine Catalytic Cycle of Prolinamide Catalysts.
Part 2: The Specialist - (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide
This catalyst represents a fundamentally different design philosophy. The carboxamide group is located on the pyrrolidine nitrogen (position 1), transforming it from a secondary amine into a tertiary amide. This seemingly small change has profound mechanistic implications.
Structure and Synthesis
(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide is synthesized from (R)-proline. The precursor, (R)-2-(Methoxymethyl)pyrrolidine, also known as O-Methyl-D-Prolinol, is prepared via reduction and methylation of the parent amino acid.[12] The final carboxamide functionality is then installed on the ring nitrogen. The key structural features are the C2-methoxymethyl group, which adds steric bulk and a Lewis basic ether oxygen, and the N1-carboxamide, which removes the proton necessary for enamine formation.
A Divergent Catalytic Pathway: Beyond the Enamine
Crucially, the absence of a secondary amine means (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide cannot function as an enamine catalyst. Instead, it is presumed to operate as a Lewis base catalyst. The catalytic cycle likely involves:
-
Lewis Base Activation: The catalyst's basic sites (e.g., the amide oxygen or the ether oxygen) activate the reaction components. For instance, it may deprotonate the ketone to form an enolate directly or activate the aldehyde towards nucleophilic attack.
-
Stereocontrolled Reaction: The chiral scaffold, particularly the bulky C2-methoxymethyl group, creates a defined chiral pocket that dictates the trajectory of the reacting partners, ensuring high enantioselectivity.
-
Product Release: The product is released, and the catalyst is regenerated.
This mechanistic divergence is the single most important distinction between the two catalyst types.
Part 3: Head-to-Head Comparison
The choice between these catalysts depends entirely on the desired transformation and the substrates involved.
| Feature | Prolinamide Catalysts | (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide |
| Core Structure | Secondary amine on pyrrolidine ring; amide at C2-carboxyl. | Tertiary amide at pyrrolidine N1; methoxymethyl group at C2. |
| Catalytic Mechanism | Enamine Catalysis .[9][10][13] | Lewis Base Catalysis (presumed). |
| Key Activating Group | Pyrrolidine secondary amine (forms enamine). | Lewis basic sites (amide/ether oxygens). |
| Stereocontrol Element | H-bonding from C2-amide N-H to the electrophile.[6][7] | Steric hindrance and chiral pocket created by the C2-substituent. |
| Typical Reactions | Aldol, Michael, Mannich reactions involving ketones/aldehydes.[3][5] | Asymmetric transformations benefiting from Lewis base activation.[] |
| Tunability | High; properties easily modified by changing the amine component.[9] | Moderate; modifications are less modular. |
Part 4: Performance Data in a Model Reaction
Let's consider a benchmark reaction: the asymmetric direct aldol reaction between an aromatic aldehyde and a ketone.
Table 1: Representative Performance in the Asymmetric Aldol Reaction
| Catalyst Type | Aldehyde | Ketone | Conditions | Yield (%) | ee (%) | Reference |
| L-Prolinamide (Simple) | 4-Nitrobenzaldehyde | Acetone | Neat, RT, 20 mol% | 95 | 46 | [6][7] |
| L-Prolinamide (Hydroxy) ¹ | 4-Nitrobenzaldehyde | Acetone | Neat, -25 °C, 20 mol% | 85 | 93 | [6] |
| L-Prolinamide (Hydroxy) ¹ | Isovaleraldehyde | Acetone | Neat, -25 °C, 20 mol% | 47 | >99 | [6] |
| (R)-2-(Methoxymethyl)pyrrolidine ² | - | - | - | - | - | [] |
¹Data for catalyst 3h from Gong et al., prepared from L-proline and (1S,2S)-diphenyl-2-aminoethanol, which contains a terminal hydroxyl group demonstrating enhanced performance.[6] ²Direct, peer-reviewed performance data for the specific N-carboxamide derivative in this model reaction is not readily available, highlighting its status as a more specialized or less-reported catalyst compared to the extensively documented prolinamides. Its precursor is noted for its role in powerful asymmetric transformations like Aldol and Mannich reactions.[]
The data clearly shows that appropriately designed prolinamides are highly effective, capable of delivering excellent yields and near-perfect enantioselectivity. The performance is highly dependent on the prolinamide's specific structure, with additions like a terminal hydroxyl group significantly boosting enantioselectivity.[6][9]
Part 5: Experimental Protocols
A self-validating protocol is essential for reproducible results. Below are representative workflows.
Protocol 1: General Procedure for a Prolinamide-Catalyzed Aldol Reaction
This protocol is based on established literature procedures for high-performance prolinamide catalysts.[6][7]
Rationale: Using the ketone (acetone) as the solvent ensures a high concentration of the enamine precursor. Lowering the temperature is a critical parameter for enhancing enantioselectivity by favoring the more ordered, lower-energy transition state.
Figure 2: General Experimental Workflow for Asymmetric Organocatalysis.
Step-by-Step Methodology:
-
To a dry reaction vial equipped with a magnetic stir bar, add the prolinamide catalyst (e.g., 20 mol%).
-
Add the aldehyde (1.0 equivalent).
-
Add anhydrous acetone, which serves as both the reactant and the solvent.
-
Cool the reaction mixture to the desired temperature (e.g., -25 °C) and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to obtain the pure aldol adduct.
-
Analyze the purified product to determine yield (¹H NMR) and enantiomeric excess (chiral HPLC).
Conclusion and Selection Guide
The choice between a classic prolinamide and a specialized catalyst like (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide is a decision driven by mechanism.
-
Choose a Prolinamide for:
-
Well-established enamine-mediated transformations (Aldol, Michael, Mannich).
-
Reactions where you can leverage hydrogen-bond-directing effects.
-
Projects where rapid optimization is needed, as the modular synthesis allows for the screening of a large library of catalysts.
-
-
Consider (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide for:
-
Transformations that require or benefit from Lewis base catalysis.
-
Substrates that are incompatible with enamine formation (e.g., non-enolizable carbonyls).
-
Exploring novel reactivity where steric control from a C2 substituent is hypothesized to be the dominant factor for stereoselectivity.
-
Ultimately, prolinamides are the reliable, tunable workhorses for a broad range of asymmetric reactions. In contrast, N-acyl derivatives like (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide are specialist tools, offering a different mechanistic pathway for chemists to exploit in the design of novel and highly selective synthetic routes.
References
-
[Enhancing the selectivity of prolinamide organocatalysts using the mechanical bond in[6]rotaxanes. Chemical Science.]([Link])
-
[Enhancing the selectivity of prolinamide organocatalysts using the mechanical bond in[6]rotaxanes. RUA - Repositorio Institucional de la Universidad de Alicante.]([Link])
Sources
- 1. L-Proline: An Efficient Organocatalyst for the Synthesis of 5-Substituted 1H-Tetrazoles via [3+2] Cycloaddition of Nitriles and Sodium Azide [organic-chemistry.org]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. Enhancing the selectivity of prolinamide organocatalysts using the mechanical bond in [2]rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rua.ua.es [rua.ua.es]
- 5. books.rsc.org [books.rsc.org]
- 6. pnas.org [pnas.org]
- 7. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
Comparative Guide: N-Carboxamide vs. C-Carboxamide Pyrrolidine Catalysts
This guide provides an in-depth technical comparison between N-carboxamide (typically urea-type or N-carbamoyl) and C-carboxamide (prolinamide) pyrrolidine catalysts. It is designed for researchers and drug development professionals seeking to optimize asymmetric transformations.
Executive Summary: Defining the Architectures
In the realm of asymmetric organocatalysis, the pyrrolidine scaffold is ubiquitous due to its conformational rigidity and secondary amine functionality. The distinction between N-carboxamide and C-carboxamide catalysts lies in the site of functionalization and the resulting mode of activation.
| Feature | C-Carboxamide (Prolinamide) | N-Carboxamide (N-Carbamoyl / Urea) |
| Structure | Amide group at C2 (α-carbon). | Amide/Urea group at N1 (Ring Nitrogen). |
| Active Species | Secondary Amine (Nucleophile). | Amide NHs (H-Bond Donor). |
| Primary Mechanism | Covalent Enamine/Iminium catalysis. | Non-Covalent Hydrogen Bonding (Anion binding). |
| Key Application | Aldol, Mannich, | Michael Addition, Nitro-olefin activation, Co-catalysis. |
| Stereocontrol | Rigid Zimmerman-Traxler Transition State. | Flexible H-bond network (often requires bulky groups). |
Mechanistic Divergence[1]
C-Carboxamide: The Bifunctional "Workhorse"
C-carboxamide catalysts (e.g., L-prolinamide) operate via a bifunctional mechanism . The pyrrolidine nitrogen acts as a nucleophile to form a covalent enamine or iminium ion intermediate with the carbonyl substrate.[2] Simultaneously, the C2-amide side chain provides a hydrogen bond donor (NH) that directs the electrophile, creating a highly organized, rigid transition state.
-
Advantage: High stereoselectivity due to the "lock-and-key" fit of the transition state.
-
Limitation: Substrate must be enolizable (for enamine) or an
-unsaturated aldehyde (for iminium).
N-Carboxamide: The H-Bond Specialist
N-carboxamide catalysts (typically pyrrolidine-1-carboxamides or ureas) lack a nucleophilic ring nitrogen because the nitrogen is acylated. Instead, they function primarily as Hydrogen Bond Donors (HBD) . The N-carboxamide moiety (often a urea) activates electrophiles (like nitroalkenes or imines) by lowering their LUMO energy through dual hydrogen bonding.
-
Advantage: Can activate substrates that are sensitive to amines or do not form enamines. Excellent for anion-binding catalysis.
-
Limitation: Generally lower reactivity for simple aldol reactions compared to proline derivatives; often requires a co-catalyst or specific electrophiles (e.g., nitro-compounds).
Mechanistic Visualization
The following diagram contrasts the transition states of both catalyst types.
Caption: Comparative workflow showing the covalent enamine pathway of C-carboxamides vs. the non-covalent H-bond activation of N-carboxamides.
Performance Metrics & Experimental Data
Reaction Suitability
The choice between N- and C-carboxamide depends heavily on the reaction type.
| Reaction Class | C-Carboxamide (Prolinamide) | N-Carboxamide (Urea) | Winner |
| Direct Aldol | Excellent (High dr/ee). Forms enamine. | Poor (Low reactivity). No enamine formation. | C-Carboxamide |
| Mannich | Excellent (Anti-selective). | Moderate. | C-Carboxamide |
| Michael (Nitro) | Good (via Enamine). | Excellent (via H-bond activation of Nitro). | Context Dependent |
| Friedel-Crafts | Moderate. | High (activates electrophile for indole attack). | N-Carboxamide |
Case Study: Asymmetric Aldol Reaction
Substrate: Cyclohexanone + 4-Nitrobenzaldehyde Conditions: Room temperature, solvent (DMSO/Water).
| Catalyst Type | Catalyst Structure | Yield (%) | Anti/Syn Ratio (dr) | ee (%) (Anti) | Ref |
| C-Carboxamide | L-Prolinamide | 85-95 | 4:1 to 20:1 | 90-96 | [1, 2] |
| C-Carboxamide | N-Sulfinyl Prolinamide | >95 | >20:1 | >98 | [3] |
| N-Carboxamide | Pyrrolidine-1-carboxamide | <20 | N/A | Low | [4] |
Analysis: The C-carboxamide dominates the Aldol landscape because the secondary amine is essential for enamine formation. The N-sulfinyl variant (a modified C-carboxamide) offers superior performance due to the higher acidity of the sulfonamide NH, creating a stronger H-bond in the transition state.
Case Study: Michael Addition to Nitroalkenes
Substrate: Aldehyde +
-
C-Carboxamide: Acts via enamine formation with the aldehyde. The amide NH directs the nitrostyrene.
-
N-Carboxamide (Urea): Often used in conjunction with a separate amine or as a bifunctional catalyst (e.g., a scaffold containing both a free amine and a urea).
-
Data: Bifunctional catalysts combining a pyrrolidine ring (amine) and an N-carboxamide/urea side chain (H-bond donor) achieve 98% ee in Michael additions, outperforming simple prolinamides in difficult substrates [5].
Experimental Protocols
Synthesis of C-Carboxamide Catalyst (L-Prolinamide)
This protocol yields the standard prolinamide catalyst.
-
Starting Material: N-Boc-L-Proline.
-
Activation: Dissolve N-Boc-L-Proline (10 mmol) in DCM (50 mL). Add N-Methylmorpholine (11 mmol) and Isobutyl chloroformate (11 mmol) at -15°C to form the mixed anhydride.
-
Amidation: Bubble Ammonia gas (or add NH4OH) into the solution for 30 mins. Stir at RT for 2h.
-
Deprotection: Treat the N-Boc-Prolinamide with TFA/DCM (1:1) for 1h.
-
Workup: Basify with NaHCO3, extract with DCM/Isopropanol (3:1). Dry over Na2SO4.
-
Yield: Typically 85-90% as a white solid.
Catalytic Protocol: Direct Aldol Reaction
Objective: Synthesis of chiral
-
Setup: In a vial, mix cyclohexanone (1.0 mmol) and 4-nitrobenzaldehyde (0.5 mmol).
-
Catalyst: Add C-Carboxamide Catalyst (10 mol%, 0.05 mmol).
-
Solvent: Add DMSO (1.0 mL) and Water (0.1 mL). Note: Water is crucial for proton transfer.
-
Reaction: Stir at RT for 12-24h. Monitor by TLC.
-
Purification: Quench with sat. NH4Cl. Extract with EtOAc. Purify via flash chromatography.
-
Expected Result: >90% yield, >90% ee (anti-isomer).
Strategic Selection Guide
When to choose which catalyst?
-
Choose C-Carboxamide (Prolinamide) when:
-
The reaction involves an enolizable ketone or aldehyde (Aldol, Mannich,
-functionalization). -
You require high diastereoselectivity (anti/syn control).
-
You are working in polar aprotic solvents (DMSO, DMF) or aqueous media.
-
-
Choose N-Carboxamide (Urea) when:
-
The reaction involves anion binding or electrophile activation (e.g., Strecker reaction, Friedel-Crafts).
-
The substrate is acid-sensitive (Ureas are neutral H-bond donors).
-
You are designing a bifunctional catalyst where the N-carboxamide serves as the "docking station" for a nitro/carbonyl group while another part of the molecule performs the nucleophilic attack.
-
References
-
BenchChem. (2025).[3] A Comparative Guide to Pyrrolidine-Based Organocatalysts in Asymmetric Synthesis. Link
-
List, B., et al. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.[4][5] Link
-
Vertex AI Search. (2025). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts. PMC/NIH. Link
-
MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application. Link
-
NIH. (2025). N-Sulfinylpyrrolidine-containing ureas and thioureas as bifunctional organocatalysts. Link
Sources
- 1. LT3038B - Heterobicyclic compounds - Google Patents [patents.google.com]
- 2. N-Sulfinylpyrrolidine-containing ureas and thioureas as bifunctional organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 5. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Urea-Derived Chiral Scaffolds: From Auxiliaries to Bifunctional Catalysts
Content Type: Publish Comparison Guide Audience: Senior Researchers, Medicinal Chemists, Process Chemists
Executive Summary: The Hydrogen-Bonding Paradigm
In modern drug development, the term "chiral auxiliary" has evolved. While historically denoting stoichiometric attachments (e.g., Evans’ oxazolidinones), the urea scaffold has revolutionized the field by transitioning the "auxiliary" concept into sub-stoichiometric organocatalysis .
This guide objectively compares the three dominant urea-derived chiral scaffolds: Classic Ureas , Thioureas , and Squaramides . We analyze their performance not just as static structures, but as dynamic H-bond donors that activate electrophiles via Lowest Unoccupied Molecular Orbital (LUMO) lowering.
Key Insight for Process Chemists: While thioureas (e.g., Takemoto’s catalyst) are the historical gold standard for solubility and moderate acidity, squaramides have emerged as the superior "catalytic auxiliary" for large-scale applications due to lower catalyst loading (<0.5 mol%), higher acidity (pKa ~8-10), and a rigidified bite angle that enhances stereocontrol.
Structural & Mechanistic Comparison
The efficacy of urea-derived scaffolds relies on "Bifunctional Activation"—simultaneously activating the nucleophile (via a basic moiety) and the electrophile (via dual H-bond donation).
The pKa and Geometry War
The acidity of the N-H protons dictates the strength of the H-bond clamping.
| Feature | Urea | Thiourea | Squaramide |
| Core Structure | Carbonyl (C=O) | Thiocarbonyl (C=S) | Cyclobutenedione |
| pKa (DMSO) | ~26-27 (Weak) | ~21 (Moderate) | 8-10 (Strong) |
| H-Bond Geometry | Flexible, prone to self-aggregation | Wider bite angle, less aggregation | Rigid, convergent (2.7 Å spacing) |
| Catalytic Loading | High (10-20 mol%) | Moderate (10 mol%) | Low (0.1 - 5 mol%) |
| Solubility | Poor in non-polar solvents | Excellent in Toluene/DCM | Moderate (often requires fluorinated solvents) |
Mechanistic Visualization
The following diagram illustrates the bifunctional activation mode, contrasting the "loose" binding of simple ureas with the "tight" clamping of squaramides.
Figure 1: Bifunctional activation mechanism. The catalyst acts as a template, bringing reactants together in a stereodefined environment.
Performance Matrix: The Michael Addition Benchmark
The asymmetric Michael addition of diethyl malonate to trans-
Comparative Data (Literature Aggregation):
| Catalyst Type | Catalyst Structure | Loading | Time | Yield | ee% | Key Limitation |
| Urea | 2-aminoDMAP/Urea | 5-10 mol% | 24-48h | 80-90% | 85-91% | Slow kinetics; requires specific "distortion" energy to bind. |
| Thiourea | Takemoto's Catalyst | 10 mol% | 24h | 86-94% | 90-93% | High loading required; sulfur smell; removal can be tricky. |
| Squaramide | Cinchona-Squaramide | 0.5 mol% | 4-8h | 95-99% | >98% | Synthesis of catalyst is more complex; lower solubility in toluene. |
Analysis:
-
Takemoto's Thiourea is robust and forgiving of moisture but hits a "ceiling" in enantioselectivity (~93% ee) for difficult substrates.
-
Squaramides outperform in atom economy. The ability to drop loading to 0.5 mol% while maintaining >98% ee makes them the preferred choice for industrial scale-up, despite the higher initial cost of the catalyst.
Experimental Protocol: Asymmetric Michael Addition
Objective: Synthesis of (S)-diethyl 2-(2-nitro-1-phenylethyl)malonate using a Takemoto-style thiourea catalyst. Rationale: We select the thiourea protocol for this guide because it is the most robust for initial R&D screening (easier solubility profile than squaramides).
Reagents & Equipment
-
Substrate: trans-
-Nitrostyrene (1.0 equiv) -
Nucleophile: Diethyl malonate (2.0 equiv)
-
Catalyst: (R,R)-Takemoto Catalyst [1-(3,5-bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dimethylamino)cyclohexyl)thiourea] (0.1 equiv)
-
Solvent: Toluene (Anhydrous)
-
Apparatus: Flame-dried round-bottom flask, Argon atmosphere.
Step-by-Step Workflow
Figure 2: Workflow for Thiourea-catalyzed Michael Addition.
Critical Causality (Why we do this):
-
Concentration (0.1 M): High dilution minimizes non-catalyzed background reactions (which produce racemic product), ensuring the reaction proceeds primarily through the catalyst-bound transition state.
-
Order of Addition: The catalyst and electrophile (nitroalkene) are mixed first to establish the H-bond equilibrium before the nucleophile is introduced.
-
Toluene: Non-polar solvents promote tight ion-pairing and H-bonding. Using protic solvents (MeOH) or highly polar aprotic solvents (DMSO) disrupts the H-bond network, killing ee%.
Decision Guide: Selecting the Right Scaffold
Not all reactions require the high acidity of squaramides. Use this logic gate to select your auxiliary.
Figure 3: Strategic selection matrix for urea-derived scaffolds.
References
-
Takemoto, Y., et al. (2003). "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society.
-
Okino, T., Hoashi, Y., & Takemoto, Y. (2005). "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society.
-
Malerich, J. P., Hagihara, K., & Rawal, V. H. (2008). "Chiral Squaramides: Hydrogen-Bonding Catalysts for the Enantioselective Conjugate Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes." Journal of the American Chemical Society.
-
Sebesta, R., et al. (2014). "Higher enantioselectivities in thiourea-catalyzed Michael additions under solvent-free conditions." Chemical Papers.
-
Kotke, M., & Schreiner, P. R. (2006). "Acid-free organocatalytic acetalization." Tetrahedron.
-
Gao, Y., Ren, Q., Wu, H., Li, M., & Wang, Y. (2013). "Computational Identification of Potential Organocatalysts (CIPOC) Reveals a 2-aminoDMAP/Urea Catalyst Superior to Its Thiourea Analogue."[1] Journal of the American Chemical Society.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide
The procedures outlined herein are grounded in the principles of the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA), which mandates a "cradle-to-grave" management system for hazardous materials.[1]
Hazard Assessment and Characterization
Given the absence of a specific SDS, a conservative approach to hazard assessment is necessary. Based on data from related pyrrolidine compounds, (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide should be treated as a potentially hazardous substance.
Anticipated Hazards:
-
Flammability: Many pyrrolidine derivatives are flammable liquids.[2][3] Therefore, this compound should be kept away from heat, sparks, open flames, and other ignition sources.[2][3][4][5]
-
Toxicity: Pyrrolidine and its derivatives can be harmful if swallowed or inhaled, and may cause skin and eye irritation.[2][3][4][6]
-
Reactivity: While specific reactivity data is unavailable, it is prudent to avoid mixing with strong oxidizing agents.
Due to these potential hazards, (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide must be disposed of as hazardous chemical waste and should never be discarded in regular trash or poured down the sanitary sewer system.[7]
Personal Protective Equipment (PPE)
Prior to handling (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact.[2] |
| Eye Protection | Safety goggles with side shields or a face shield | To protect against splashes and vapors.[2] |
| Lab Coat | Flame-retardant and chemical-resistant | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To prevent inhalation of vapors.[4][5] |
Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[8][9]
Step-by-Step Containerization Protocol:
-
Select an Appropriate Container:
-
Use a container that is compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[7]
-
Ensure the container has a secure, leak-proof screw-on cap. Do not use snap-on caps or glass stoppers.[9]
-
The container must be in good condition, free from cracks or contamination.[10]
-
-
Label the Waste Container:
-
Clearly label the container with the words "HAZARDOUS WASTE".[10]
-
Identify the contents by writing the full chemical name: "(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide". Avoid using abbreviations or chemical formulas.[7][10]
-
Indicate the approximate quantity or concentration of the waste.[10]
-
Include the date of waste generation, the laboratory or room number, and the name of the principal investigator.[7]
-
-
Segregate the Waste:
-
Do not mix (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide with other waste streams unless their compatibility is confirmed.
-
Specifically, keep it segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[8]
-
On-Site Accumulation and Storage
The on-site storage of hazardous waste is strictly regulated.
Storage Guidelines:
-
Accumulation Point: Store the waste container at or near the point of generation in a designated Satellite Accumulation Area.[10]
-
Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary containment bin to catch any potential leaks.[9]
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[9][10] Never leave a funnel in the container.[9][10]
-
Storage Location:
Disposal Workflow
Caption: Decision workflow for the disposal of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide.
Spill Management
In the event of a spill, prompt and safe cleanup is essential.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is flammable, remove all sources of ignition.[4]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or diatomaceous earth to contain the spill.[4][5] Do not flush down the drain.[4]
-
Collect Residues: Carefully collect the absorbed material and place it in a labeled hazardous waste container.[4]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of Cleanup Materials: All materials used for cleanup should be disposed of as hazardous waste.
Final Disposal Procedure
The final disposal of hazardous waste must be handled by trained professionals.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[7]
-
Documentation: Complete any required hazardous waste disposal forms provided by your EHS office.[7]
-
Transport: The waste will be transported by an authorized hazardous waste handler to a licensed Treatment, Storage, and Disposal Facility (TSDF).
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide, upholding their commitment to safety and environmental stewardship.
References
-
Laboratory chemical waste - Water Corporation. (n.d.). Retrieved from [Link]
-
How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). Retrieved from [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Retrieved from [Link]
-
Chemical Waste Management | Environmental Health and Safety. (n.d.). The University of Vermont. Retrieved from [Link]
-
Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Institutes of Health. Retrieved from [Link]
-
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved from [Link]
-
Safety Data Sheet: 2-Pyrrolidone. (n.d.). Carl ROTH. Retrieved from [Link]
-
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council. Retrieved from [Link]
-
PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. (2025, July 17). Loba Chemie. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]
-
(R,R)-(-)-2,5-Bis(methoxymethyl)pyrrolidine Safety Data Sheet. (2024, February 24). Fisher Scientific. Retrieved from [Link]
Sources
- 1. americanchemistry.com [americanchemistry.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.es [fishersci.es]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. Chemical Waste Management | Environmental Health and Safety | The University of Vermont [uvm.edu]
- 10. research.columbia.edu [research.columbia.edu]
Personal protective equipment for handling (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide
This guide outlines the operational safety, handling, and logistical protocols for (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide (CAS: 121817-73-0).[][2]
Senior Scientist Note: While specific toxicological data for this carboxamide derivative is limited in public repositories, its structural relationship to pyrrolidine and amide functionalities necessitates a conservative safety approach.[2] Treat this compound as a potential irritant and sensitizer.[2][3] The "Cold Chain" requirement indicated by suppliers suggests thermal instability; strict temperature adherence is critical for maintaining reagent integrity.[][2]
Part 1: Risk Assessment & Hazard Identification
Compound Classification: Pharmaceutical Intermediate / Chiral Building Block Physical State: Viscous liquid or low-melting solid (structure-dependent).[][2] Storage Requirement: Cold Chain (2–8°C) .
Predicted Hazard Profile (Precautionary Principle)
In the absence of a compound-specific GHS harmonized classification, the following hazards are projected based on Functional Group Analysis (FGA) of the pyrrolidine-carboxamide core:
| Hazard Class | Predicted H-Code | Description | Mechanism of Action |
| Skin Irritation | H315 | Causes skin irritation.[][2][4] | Lipophilic amide penetration of stratum corneum.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] | Direct mucosal contact; amide hydrolysis potential.[2] |
| STOT-SE | H335 | May cause respiratory irritation.[][2][5] | Inhalation of aerosols or dust during transfer.[2] |
| Acute Toxicity | H302 | Harmful if swallowed.[2][5] | Standard assumption for nitrogenous heterocycles.[2] |
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent dermal absorption and inhalation, the two primary exposure routes for this compound.[2]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil) | Amides can act as permeation enhancers.[][2] Double gloving provides a breakthrough time buffer >480 mins.[2] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.[2]1) | Face shields are required only if handling volumes >100 mL or performing vigorous exothermic reactions.[2] |
| Respiratory | N95 / P100 (Solid) or Half-mask w/ OV Cartridge (Liquid) | Required only if working outside a fume hood (not recommended).[][2] |
| Body Defense | Lab Coat (Poly/Cotton) + Tyvek Sleeves | Protects forearms during weighing/transfer; prevents cuff contamination.[][2] |
Part 3: Operational Handling Protocol
Workflow Logic: The "Cold-to-Hood" Chain
This compound requires a strict temperature-controlled workflow to prevent degradation (likely hydrolysis or racemization) before use.[][2]
Figure 1: The "Cold-to-Hood" workflow prevents water condensation on the cold reagent, which could hydrolyze the carboxamide bond.[][2]
Step-by-Step Procedure
-
Equilibration (Critical Step):
-
Remove the container from the refrigerator (2–8°C).
-
Do not open the vial immediately. Allow it to warm to room temperature inside a desiccator or on the bench for 20–30 minutes.
-
Reasoning: Opening a cold vial in humid lab air causes rapid condensation.[2] Water acts as a nucleophile, potentially degrading the amide or affecting the stoichiometry of sensitive downstream reactions (e.g., lithiation).[2]
-
-
Weighing & Transfer:
-
Reaction Setup:
Part 4: Emergency Response & Spills
Scenario: Benchtop Spill (Liquid or Solid) [][2]
-
Isolate: Alert nearby personnel and mark the area.
-
Neutralize/Absorb:
-
Clean: Scrub the area with soap and water (amides are generally soluble in organic solvents, but soap/water removes residues effectively).[2]
-
Decontaminate: Wipe with 70% Ethanol to remove lipophilic residues.[2]
Part 5: Waste Disposal & Deactivation
Disposal Code: CC-02 (Organic Nitrogenous Waste)
| Waste Stream | Protocol | Notes |
| Primary Waste | High-BTU Incineration | Do not drain dispose. Nitrogen content can form NOx during uncontrolled combustion; professional incineration with scrubbers is required.[2] |
| Contaminated Sharps | Sharps Container (Red) | Syringes/needles used for transfer.[2] |
| Empty Vials | Triple Rinse -> Glass Waste | Rinse with Acetone or Methanol.[][2] Collect rinsate in Organic Waste. |
References
-
PubChem. (n.d.).[2] Pyrrolidine-1-carboxamide Derivatives - Compound Summary. National Library of Medicine.[2] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Laboratory Safety Guidance. United States Department of Labor.[2] Retrieved from [Link][][2]
-
European Chemicals Agency (ECHA). (n.d.).[2] C&L Inventory: Pyrrolidine Derivatives. Retrieved from [Link][][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
